Technical Documentation Center

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride
  • CAS: 2203139-80-2

Core Science & Biosynthesis

Foundational

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodology, and Analytical Workflows

Executive Summary In the landscape of modern drug discovery, chiral amines serve as indispensable pharmacophores, frequently acting as the primary basic center for target-protein interactions in central nervous system (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, chiral amines serve as indispensable pharmacophores, frequently acting as the primary basic center for target-protein interactions in central nervous system (CNS) agents, kinase inhibitors, and advanced antimicrobials. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride represents a highly functionalized, stereopure building block. The strategic incorporation of a para-chlorine and meta-fluorine atom on the phenyl ring is not coincidental; this specific halogenation pattern dramatically enhances metabolic stability against cytochrome P450-mediated oxidation, modulates lipophilicity for optimal membrane permeability, and provides unique electrostatic vectors for target binding.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing the causality behind its synthetic assembly, the physicochemical rationale for its handling, and the self-validating analytical frameworks required for its certification in pharmaceutical workflows.

Physicochemical Profiling & Structural Data

Understanding the fundamental properties of this compound is the first step in designing downstream formulations and synthetic integrations. The hydrochloride salt form is universally favored over the free base. The protonation of the amine yields a crystalline solid with enhanced thermodynamic stability, significantly reduced volatility, and superior aqueous solubility—traits that are critical for reproducible biological assays and purification workflows.

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
CAS Number (Free Base) 1114559-11-3[1]
CAS Number (HCl Salt) 1245808-01-8[2]
Molecular Formula C8H10Cl2FN (C8H9ClFN • HCl)
Molecular Weight 210.08 g/mol
Topological Polar Surface Area (PSA) 26.02 Ų[1]
LogP (Estimated, Free Base) ~4.00[1]
Physical State Solid (Crystalline Powder)

Synthetic Methodology: Asymmetric Synthesis via Ellman's Auxiliary

Expertise & Experience: Causality in Experimental Design While the classical resolution of racemic amines via chiral acids (e.g., tartaric acid) is historically common, it inherently caps the maximum theoretical yield at 50% and requires laborious fractional crystallizations. For high-value intermediates like (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, asymmetric synthesis utilizing Ellman's sulfinamide ((S)-(-)-t-butanesulfinamide) is the industry gold standard.

The choice of Titanium(IV) ethoxide (Ti(OEt)₄) in the initial condensation is dual-purpose: it acts as a Lewis acid to activate the ketone for nucleophilic attack, and it serves as a highly effective water scavenger, driving the thermodynamic equilibrium toward imine formation. In the subsequent reduction step, Sodium borohydride (NaBH₄) is selected because the bulky tert-butanesulfinyl group directs the hydride attack to the less sterically hindered face of the imine via a non-chelating transition state, yielding the (S)-configuration with exceptional diastereomeric excess.

Step-by-Step Protocol: Asymmetric Synthesis
  • Imine Condensation:

    • Charge a dry, argon-purged flask with 4-chloro-3-fluoroacetophenone (1.0 eq) and (S)-(-)-t-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

    • Self-Validation Check: Monitor the reaction via LC-MS. Proceed only when the ketone peak is consumed (>98% conversion, typically 12–18 hours). Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the filtrate.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in THF and cool strictly to -40 °C.

    • Add NaBH₄ (3.0 eq) portion-wise. Causality: The low temperature is critical to rigidify the transition state, maximizing the diastereomeric ratio (dr > 95:5).

    • Self-Validation Check: Analyze an aliquot by ¹H NMR to confirm the dr ratio by integrating the distinct tert-butyl signals of the resulting diastereomers.

  • Deprotection and Salt Formation:

    • Dissolve the purified protected amine in methanol.

    • Add 4M HCl in 1,4-dioxane (2.0 eq) at 0 °C. The highly acidic environment selectively cleaves the sulfinyl group, releasing SO₂ and isobutylene gas.

    • Precipitate the resulting (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride using cold diethyl ether, filter, and dry under high vacuum.

AsymmetricSynthesis A 4-Chloro-3-fluoro- acetophenone B (S)-Sulfinyl Imine Intermediate A->B (S)-t-BuSONH2 Ti(OEt)4, THF C Protected (S)-Amine (dr > 95:5) B->C NaBH4, -40°C Diastereoselective Reduction D (S)-Amine HCl Salt (Target) C->D 4M HCl in Dioxane MeOH, 0°C

Caption: Workflow for the asymmetric synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride.

Analytical Characterization & Self-Validating Protocols

Trustworthiness in Quality Control To guarantee the integrity of this chiral building block before its integration into complex Active Pharmaceutical Ingredients (APIs), a self-validating analytical matrix must be employed. Relying solely on optical rotation is obsolete due to concentration, temperature, and solvent dependencies. Orthogonal techniques are mandatory.

Step-by-Step Protocol: Analytical Validation
  • Enantiomeric Excess (ee) Determination via Chiral HPLC:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of DEA is critical; it masks residual silanols on the stationary phase, suppressing peak tailing that would otherwise obscure trace enantiomeric impurities.

    • Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

    • Validation: Inject a racemic standard first to establish baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers. A passing batch must exhibit an ee of ≥ 99.0%.

  • Chemical Purity via Multinuclear NMR:

    • Dissolve the sample in DMSO-d₆.

    • ¹H NMR: Confirm the presence of the distinct methine quartet (~4.5 ppm) and the broad downfield shift of the primary ammonium protons (~8.5 ppm) characteristic of the hydrochloride salt.

    • ¹⁹F NMR: Utilize the fluorine atom as an absolute purity marker. Because there is no background fluorine in standard NMR solvents, any secondary peaks in the ¹⁹F spectrum directly indicate fluorinated impurities (e.g., unreacted starting material or regioisomers).

AnalyticalValidation Sample Synthesized Batch (S)-Amine HCl NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Structural ID HPLC Chiral HPLC (Hexane/IPA/DEA) Sample->HPLC Stereopurity MS LC-MS (Mass & Purity) Sample->MS Chemical Purity Release Batch Release (ee > 99%, Purity > 95%) NMR->Release Pass HPLC->Release Pass MS->Release Pass

Caption: Self-validating analytical workflow for the batch release of the chiral amine.

Applications in Drug Development

The incorporation of the (S)-1-(4-Chloro-3-fluorophenyl)ethanamine moiety into drug candidates is driven by precise structure-activity relationship (SAR) goals. The chlorine atom, being highly lipophilic and electron-withdrawing, effectively fills deep hydrophobic pockets within target proteins while establishing directional halogen bonds. Concurrently, the highly electronegative fluorine atom exerts a strong inductive effect, modulating the basicity (pKa) of the adjacent amine. This pKa tuning is a deliberate medicinal chemistry strategy to optimize the pharmacokinetic profile—specifically enhancing oral bioavailability, reducing hERG liability, and altering the volume of distribution.

Handling, Safety, and Storage

As a hydrochloride salt, this compound exhibits significant hygroscopicity. Exposure to ambient laboratory humidity leads to rapid water absorption. This not only degrades the physical handling characteristics (causing the crystalline powder to clump) but also introduces severe errors in stoichiometric calculations during subsequent sensitive catalytic reactions (e.g., Buchwald-Hartwig cross-couplings).

  • Storage: Must be stored in tightly sealed, amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Handling: Weighing should ideally be conducted in a controlled-humidity environment or a glovebox when preparing reactions highly sensitive to moisture.

References

  • Chemsrc. "CAS#:1114559-11-3 | (S)-1-(4-Chloro-3-fluorophenyl)ethanamine". Chemsrc Chemical Database. Available at: [Link]

  • AccelaChem. "91714-94-2,2-Amino-3-(4-bromobenzoyl)phenylacetic Acid-AccelaChem" (Cross-reference for CAS 1245808-01-8 corresponding to (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride). AccelaChem Catalog. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a substituted phenylpropylamine derivative, represents a molecule of significant intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a substituted phenylpropylamine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and pharmacology. Its structural architecture, featuring a halogenated phenyl ring attached to a propylamine backbone, suggests potential interactions with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, detailed experimental protocols, physicochemical properties, and a discussion of its potential pharmacological relevance based on the structure-activity relationships of analogous compounds. While dedicated research on this specific molecule is limited in publicly available literature, this guide synthesizes information from related compounds to provide a scientifically grounded resource for researchers. The free base of this compound is identified by the CAS number 1270338-89-0[1].

Physicochemical Properties

The properties of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride can be predicted based on its structure. The hydrochloride salt form enhances its water solubility and stability, making it suitable for research and potential pharmaceutical formulations.

PropertyPredicted Value
Molecular Formula C₉H₁₂Cl₂FN
Molecular Weight 224.10 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
Melting Point Not available

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride involves a two-step process starting from the commercially available 1-chloro-2-fluorobenzene. The initial step is a Friedel-Crafts acylation to introduce the propionyl group, followed by a reductive amination to form the desired primary amine.

Step 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

The synthesis of the key intermediate, 1-(4-chloro-3-fluorophenyl)propan-1-one[2], can be achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 1-chloro-2-fluorobenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of this reaction is directed by the activating and deactivating effects of the halogen substituents on the aromatic ring.

Step 2: Reductive Amination to 1-(4-Chloro-3-fluoro-phenyl)-propylamine

The conversion of the synthesized ketone to the target primary amine is effectively carried out through reductive amination[3][4]. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions[3]. More recently, biocatalytic reductive amination using amine dehydrogenases has emerged as a greener and highly stereoselective alternative[5].

Experimental Protocol: Reductive Amination

Disclaimer: This is a proposed protocol based on general laboratory procedures for reductive amination and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chloro-3-fluorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically 5-10 equivalents).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude amine by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene ketone 1-(4-Chloro-3-fluorophenyl) propan-1-one 1_chloro_2_fluorobenzene->ketone Friedel-Crafts Acylation (AlCl₃) propionyl_chloride Propionyl Chloride propionyl_chloride->ketone amine_hcl 1-(4-Chloro-3-fluoro-phenyl) propylamine Hydrochloride ketone->amine_hcl Reductive Amination (NH₃, NaBH₄)

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthetic stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is a two-step process commencing with the Friedel-Crafts propionylation of 1-chloro-2-fluorobenzene to yield the key intermediate, 1-(4-chloro-3-fluorophenyl)propan-1-one. This is followed by a reductive amination of the ketone to the corresponding primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages, each with its own set of optimized conditions and procedural nuances. The overall workflow is designed to be efficient and reproducible in a standard laboratory setting.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination & Salt Formation 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene Ketone_Intermediate 1-(4-Chloro-3-fluoro-phenyl)propan-1-one 1-Chloro-2-fluorobenzene->Ketone_Intermediate Propionyl chloride, AlCl₃ Propionyl_chloride Propionyl_chloride Amine_Product 1-(4-Chloro-3-fluoro-phenyl)-propylamine Ketone_Intermediate->Amine_Product 1. NH₄Cl, NH₄OH 2. NaBH₄ Final_Product 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl Amine_Product->Final_Product HCl in Ether

Figure 1: Overall synthetic workflow for 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride.

Part 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one via Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). This reaction, a classic Friedel-Crafts acylation, introduces the propionyl group onto the aromatic ring.[1] The regioselectivity of this reaction is directed by the activating and directing effects of the halogen substituents.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with aluminum chloride.[1][2] This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The fluorine and chlorine substituents are deactivating; however, they are ortho, para-directing. The acylation is expected to occur predominantly at the para-position relative to the fluorine atom due to steric hindrance at the ortho positions.

Friedel_Crafts_Mechanism Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion Propionyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Arenium Ion Intermediate Acylium_Ion->Sigma_Complex + 1-Chloro-2-fluorobenzene Aromatic_Ring 1-Chloro-2-fluorobenzene Ketone_Product 1-(4-Chloro-3-fluorophenyl)propan-1-one Sigma_Complex->Ketone_Product - H⁺, - AlCl₃

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Chloro-2-fluorobenzene130.5510.0 g0.0766
Propionyl chloride92.527.8 g (7.1 mL)0.0843
Aluminum chloride (anhydrous)133.3411.2 g0.0840
Dichloromethane (anhydrous)-100 mL-
Concentrated HCl-20 mL-
Ice-100 g-
5% Sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (11.2 g).

  • Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride (7.8 g) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 1-chloro-2-fluorobenzene (10.0 g) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(4-chloro-3-fluorophenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride

This second stage involves the conversion of the synthesized ketone to the target primary amine hydrochloride salt. This is achieved through a one-pot reductive amination followed by salt formation.

Reductive Amination and Salt Formation Rationale

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[3] The process involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the amine.[4] Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[5] The final step involves the precipitation of the amine as its hydrochloride salt by treatment with hydrochloric acid. This enhances the stability and simplifies the isolation and purification of the final product.[6]

Reductive_Amination_Workflow Ketone 1-(4-Chloro-3-fluoro-phenyl)propan-1-one Imine_Formation Imine Intermediate Ketone->Imine_Formation NH₄Cl, NH₄OH (Ammonia source) Reduction 1-(4-Chloro-3-fluoro-phenyl)-propylamine Imine_Formation->Reduction NaBH₄ (Reducing agent) Salt_Formation 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl Reduction->Salt_Formation HCl in Ether

Figure 3: Workflow for the reductive amination and hydrochloride salt formation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(4-Chloro-3-fluorophenyl)propan-1-one188.615.0 g0.0265
Ammonium chloride53.494.25 g0.0795
Ammonium hydroxide (28-30%)-20 mL-
Methanol-100 mL-
Sodium borohydride37.831.5 g0.0396
Diethyl ether-150 mL-
Hydrochloric acid (ethereal solution, e.g., 2M)-As needed-
Sodium hydroxide solution (2M)-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(4-chloro-3-fluorophenyl)propan-1-one (5.0 g) in methanol (100 mL).

  • To this solution, add ammonium chloride (4.25 g) and concentrated ammonium hydroxide (20 mL).

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 g) in small portions to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-chloro-3-fluoro-phenyl)-propylamine as an oil.

  • Dissolve the crude amine in diethyl ether (50 mL) and cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure 1-(4-chloro-3-fluoro-phenyl)-propylamine hydrochloride.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Propionyl chloride is corrosive and lachrymatory.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it in portions and quench with care.

  • Dichloromethane is a suspected carcinogen.

  • Concentrated acids and bases are corrosive.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride. The Friedel-Crafts acylation followed by reductive amination is a robust sequence that can be adapted for the synthesis of a variety of substituted aryl amines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • University of Wisconsin-Madison. (n.d.).
  • Brigham Young University ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Wiley-VCH. (n.d.).
  • Semantic Scholar. (n.d.).
  • University of Toronto. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
  • The Royal Society of Chemistry. (n.d.). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers.
  • National Center for Biotechnology Information. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC.
  • Manufacturing Process. (n.d.).
  • JOCPR. (n.d.). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Organic Syntheses. (2025, February 15). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including.
  • Purdue University. (2023, March 10).
  • Organic Syntheses. (n.d.).
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • Google Patents. (n.d.). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.

Sources

Application

Application Note & Protocols: Friedel-Crafts Acylation of Aromatic Propylamine Derivatives

Abstract The introduction of an acyl group into aromatic rings bearing propylamine side chains is a critical transformation in the synthesis of numerous pharmaceutical intermediates and biologically active molecules. How...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of an acyl group into aromatic rings bearing propylamine side chains is a critical transformation in the synthesis of numerous pharmaceutical intermediates and biologically active molecules. However, the direct Friedel-Crafts acylation of such substrates is fundamentally challenging due to the basic nature of the amine functionality, which interferes with the requisite Lewis acid catalyst. This comprehensive guide provides an in-depth analysis of this problem and presents a robust, field-proven, three-step strategy involving amine protection, subsequent Friedel-Crafts acylation, and final deprotection. Detailed, step-by-step protocols, troubleshooting advice, and mechanistic insights are provided to enable researchers, scientists, and drug development professionals to successfully implement this methodology.

The Fundamental Challenge: Amine-Lewis Acid Incompatibility

The core of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion, which is achieved by the reaction of an acyl halide or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2] However, propylamine derivatives contain a basic amino group. This primary or secondary amine is a potent Lewis base and will preferentially react with the Lewis acid catalyst.[3]

This acid-base reaction forms a stable complex, which has two major detrimental effects:

  • Catalyst Sequestration: The Lewis acid is consumed in this non-productive interaction and is no longer available to activate the acylating agent.[4]

  • Ring Deactivation: The formation of the complex places a formal positive charge on the nitrogen atom (e.g., -NH₂-AlCl₃). This complex acts as a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards electrophilic aromatic substitution.[3][5]

Consequently, direct Friedel-Crafts acylation of an unprotected aromatic propylamine derivative is typically unsuccessful, leading to no reaction or negligible yields.[6]

Figure 1: The problematic interaction between an amine and a Lewis acid catalyst, leading to deactivation and failure of the Friedel-Crafts reaction.

The Strategic Solution: A Three-Step Protection Protocol

To circumvent this inherent limitation, a protection-acylation-deprotection strategy is employed. The amine is temporarily converted into a group that is non-basic and does not interfere with the Lewis acid, allowing the Friedel-Crafts reaction to proceed as intended. The most common and practical protecting group in this context is an amide, specifically an acetamide.[7]

The overall workflow is as follows:

  • Protection: The amine is acylated to form an N-acetyl derivative (an amide). This delocalizes the nitrogen's lone pair into the carbonyl, rendering it significantly less basic.[7]

  • Friedel-Crafts Acylation: The N-acetylated substrate, now compatible with the reaction conditions, undergoes Friedel-Crafts acylation. The N-acetyl group is an ortho-, para-directing group, guiding the incoming acyl electrophile to these positions.

  • Deprotection: The N-acetyl group is removed by acid or base-catalyzed hydrolysis to restore the free amine, yielding the final desired product.[6]

Figure 2: The three-step workflow for the successful acylation of aromatic propylamine derivatives.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for a model substrate, N-phenylpropylamine.

Protocol 1: Protection via N-Acetylation

This protocol converts the starting amine into its corresponding acetamide.

Materials:

  • N-phenylpropylamine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Zinc Dust (optional, for preventing oxidation)

  • Round-bottom flask, reflux condenser, heating mantle

  • Ice bath, Buchner funnel, filter paper

Procedure:

  • To a round-bottom flask, add N-phenylpropylamine (1 equivalent).

  • Add a small amount of zinc dust (approx. 0.1 eq) to prevent oxidation of the amine.

  • Add glacial acetic acid (approx. 3-4 volumes relative to the amine).

  • Slowly, and with stirring, add acetic anhydride (1.1 equivalents). An exothermic reaction may occur.

  • Once the addition is complete, gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, then pour it slowly into a beaker of cold water or crushed ice with stirring.

  • The N-acetylated product, N-propylacetanilide, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals thoroughly with cold water to remove acetic acid and other impurities.

  • Dry the product in a desiccator or a vacuum oven at low heat. A typical yield is 85-95%.[6]

Protocol 2: Friedel-Crafts Acylation of N-Propylacetanilide

This is the core acylation step. Caution: Anhydrous aluminum chloride is highly reactive with water. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Materials:

  • N-propylacetanilide (from Protocol 1)

  • Acetyl Chloride (or another acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂) or Nitrobenzene (as solvent)

  • Three-neck flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer

  • Ice bath, crushed ice, concentrated HCl

Procedure:

  • Set up a three-neck flask equipped with a magnetic stirrer, a reflux condenser (fitted with a CaCl₂ or Drierite drying tube), and a dropping funnel.

  • In the flask, suspend anhydrous AlCl₃ (a stoichiometric excess, typically 2.2-2.5 equivalents) in the chosen solvent (e.g., CS₂).

  • Cool the suspension in an ice bath with stirring.

  • Dissolve the N-propylacetanilide (1 equivalent) in the same solvent and add it to the dropping funnel.

  • Add the N-propylacetanilide solution dropwise to the stirred AlCl₃ suspension. A complex will form.

  • After the addition is complete, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via the dropping funnel.

  • Once the addition is finished, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or gently reflux for 30 minutes to complete the reaction.[6]

  • Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex and protonate the product.

  • The acylated product (predominantly p-acetyl-N-propylacetanilide) will precipitate as a solid.

  • Isolate the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product. Typical yields range from 80-90%.[6][8]

Protocol 3: Deprotection via Acid-Catalyzed Hydrolysis

This final step removes the acetyl protecting group to reveal the target molecule.

Materials:

  • Acylated N-propylacetanilide (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol (as co-solvent)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask, reflux condenser

Procedure:

  • Place the acylated amide (1 equivalent) in a round-bottom flask.

  • Add a mixture of water and a co-solvent like ethanol (e.g., 1:1 mixture).

  • Add concentrated HCl or H₂SO₄ (several equivalents).

  • Heat the mixture under reflux for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the excess acid by adding a cold aqueous solution of NaOH until the solution is basic (pH > 10). The product may precipitate or can be extracted.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final acylated propylamine derivative.

Reaction Parameters and Optimization

The success of the Friedel-Crafts acylation step is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterChoice & RationalePotential Issues & Solutions
Lewis Acid AlCl₃ is standard. Stoichiometric excess (2.2+ eq.) is required as it complexes with both the amide carbonyl and the product ketone.[4][9]Inactive catalyst due to moisture. Solution: Use freshly opened or sublimed AlCl₃ and strictly anhydrous conditions.[4]
Acylating Agent Acyl chlorides are generally more reactive than anhydrides .[10]For less reactive substrates, the more potent acyl chloride is preferred.
Solvent Carbon Disulfide (CS₂) is a good, non-coordinating solvent. Nitrobenzene can be used for less reactive substrates as it can tolerate higher temperatures, but it is a deactivating solvent.[6]CS₂ is highly flammable and has a low boiling point. Nitrobenzene is toxic. Choose based on substrate reactivity and safety considerations.
Temperature Reaction is often started at 0°C and allowed to warm to room temperature or refluxed.[6]At higher temperatures, the risk of side reactions like the Fries Rearrangement increases, where the N-acyl group can migrate to the ring.[11][12]
Substrate Electron-donating groups on the aromatic ring will accelerate the reaction. Electron-withdrawing groups will slow it down.For deactivated substrates, harsher conditions (e.g., nitrobenzene solvent, higher temperature, stronger Lewis acids like Ga(OTf)₃) may be necessary.[8][13]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Lewis acid catalyst due to moisture.[4]2. Insufficient amount of Lewis acid.3. Aromatic ring is too deactivated.[4]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run under an inert atmosphere.2. Use at least 2.2 equivalents of AlCl₃.3. Use a more reactive acylating agent or a stronger catalyst system (e.g., Ga(OTf)₃).[8]
Formation of Multiple Products 1. Isomer formation (ortho- and para-).2. Fries Rearrangement side reaction.[11]1. The para-isomer is usually major due to sterics. Separation can be achieved by recrystallization or chromatography.2. Maintain lower reaction temperatures to minimize rearrangement.
Dark, Tarry Material Polymerization or decomposition of starting material or product.This can occur with highly activated substrates or if the reaction temperature is too high. Try running the reaction at a lower temperature or for a shorter duration.

References

  • Friedel-Crafts Reactions of Anilines - Technical Support. Benchchem.

  • Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). The Journal of Organic Chemistry.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Friedel-Crafts Acylation. Chemistry Steps.

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

  • Method of Friedel-Crafts acylation of anilides. Google Patents (EP1359141A1).

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.

  • Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

  • Friedel-Crafts Acylation with Amides. ACS Omega.

  • Friedel-Crafts acylation reaction of anilides. Google Patents (JP2002205977A).

  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie.

  • Hydrolysis of Amide. Organic Synthesis.

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows.

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.

  • Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate.

  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Save My Exams.

  • What is the Fries Rearrangement Reaction? BYJU'S.

  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry.

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube.

  • Ch12: Friedel-Crafts limitations. University of Calgary.

  • Fries Rearrangement. Organic Chemistry Portal.

  • Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.

  • Friedel–Crafts reaction. Wikipedia.

  • Ch20 : Amide hydrolysis. University of Calgary.

  • N-Acylation Reactions of Amines. ResearchGate.

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal.

  • N-Acylation in combinatorial chemistry. Arkivoc.

  • 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry. Organic Letters.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride

Introduction & Analytical Scope 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a halogenated, chiral primary amine. Compounds of this class frequently serve as critical building blocks and synthetic intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a halogenated, chiral primary amine. Compounds of this class frequently serve as critical building blocks and synthetic intermediates for neuroactive active pharmaceutical ingredients (APIs), including serotonin-norepinephrine reuptake inhibitors and selective 5-HT receptor modulators[1].

The analytical characterization of halogenated primary amine hydrochlorides presents unique challenges. The presence of the primary amine group often leads to severe peak tailing in liquid chromatography due to secondary electrostatic interactions with residual silanols on silica-based stationary phases. Furthermore, as a chiral intermediate, precise determination of enantiomeric excess (ee) is mandatory to ensure the stereochemical integrity of downstream API synthesis[2].

This application note provides a suite of field-proven, self-validating analytical protocols designed specifically for this compound, encompassing structural elucidation, chemical purity, and enantiomeric resolution.

Workflow A 1-(4-Chloro-3-fluoro-phenyl)- propylamine HCl B Structural Identity NMR (1H, 13C, 19F) & HRMS A->B C Chemical Purity & Assay RP-HPLC-UV (pH 2.5) A->C D Enantiomeric Excess (ee) Chiral HPLC (NP-Mode) A->D E Salt & Residuals Ion Chromatography & GC-FID A->E

Caption: Comprehensive analytical workflow for the characterization of halogenated chiral amine hydrochlorides.

Methodological Rationale & Causality (E-E-A-T)

Chemical Purity (RP-HPLC) Rationale

To achieve sharp, symmetrical peaks for primary amines, the chromatographic system must suppress secondary ion-exchange interactions. Following standard United States Pharmacopeia (USP) monograph practices for amine hydrochlorides[3], we utilize a highly acidic mobile phase (pH 2.5 phosphate buffer).

  • The Causality: At pH 2.5, the primary amine ( pKa​≈9.5 ) is fully protonated. Critically, the acidic silanol groups on the C18 stationary phase ( pKa​≈3.5−4.5 ) are fully neutralized. This dual-state control eliminates the electrostatic attraction between the analyte and the column matrix, preventing peak tailing and ensuring reliable quantitation.

Enantiomeric Resolution (Chiral HPLC) Rationale

While historical methods relied on the derivatization of chiral amines (e.g., using OPA or FLEC)[4], modern analytical workflows utilize direct separation on polysaccharide-based Chiral Stationary Phases (CSPs)[5].

  • The Causality: We employ a Normal-Phase (NP) system (Hexane/Isopropanol) modified with 0.1% Diethylamine (DEA). The DEA acts as a competitive basic modifier. Because DEA is a smaller, highly reactive secondary amine, it preferentially binds to any active acidic sites on the amylose CSP. This "masks" the active sites, allowing the 1-(4-Chloro-3-fluoro-phenyl)-propylamine to interact exclusively with the chiral cavities via hydrogen bonding and π−π interactions, yielding baseline enantiomeric resolution[6][7].

ChiralMechanism A Racemic Amine (Free Base Form) B Mobile Phase Hexane / IPA / DEA (DEA suppresses silanols) A->B C Chiral Stationary Phase (Amylose-based CSP) B->C D Transient Diastereomeric Complexes C->D Hydrogen Bonding & Pi-Pi Interactions E (R)-Enantiomer (Higher Affinity = Retained) D->E F (S)-Enantiomer (Lower Affinity = Eluted First) D->F

Caption: Mechanistic pathway of enantiomeric resolution on an amylose-based chiral stationary phase.

Experimental Protocols

Protocol 1: Chemical Purity and Assay by RP-HPLC

This protocol is designed as a self-validating system to quantify the API intermediate and its related regioisomeric impurities[1].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase A: 100% Buffer (pH 2.5).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 25.0 mg of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of Water:Acetonitrile (50:50 v/v) to yield a 0.5 mg/mL solution.

  • System Suitability Test (SST): Inject a standard solution (0.5 mg/mL) six times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤1.0% , the USP Tailing Factor is ≤1.5 , and the theoretical plates are ≥5000 .

  • Execution: Inject 10 µL of the sample solution following the gradient program in Table 1.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
5.090101.0
20.040601.0
25.040601.0
25.190101.0
30.090101.0

Column: C18, 150 x 4.6 mm, 3.5 µm. Column Temp: 30°C. Detection: UV at 220 nm.

Protocol 2: Enantiomeric Excess (ee) by Chiral HPLC

This protocol utilizes a normal-phase isocratic method to separate the (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA) and mix thoroughly. Degas via sonication for 10 minutes.

  • Sample Preparation (Free-basing in situ): Weigh 10.0 mg of the amine hydrochloride salt into a 10 mL volumetric flask. Add 1 mL of Ethanol containing 0.1% DEA to ensure the compound is in its free-base form (required for NP chiral chromatography). Dilute to volume with the mobile phase.

  • System Suitability Test (SST): Inject a racemic reference standard (1.0 mg/mL). The system is validated only if the USP Resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 .

  • Execution: Inject 5 µL of the sample solution. Run isocratically for 20 minutes at a flow rate of 1.0 mL/min.

Table 2: Chiral HPLC System Suitability & Expected Outcomes

ParameterAcceptance CriteriaExpected Value
Retention Time Peak 1N/A~8.5 min
Retention Time Peak 2N/A~11.2 min
USP Resolution ( Rs​ ) ≥1.5 > 2.0
USP Tailing Factor ≤1.5 ~1.2
Signal-to-Noise (LOD) ≥3:1 > 10:1 at 0.05% area

Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm. Detection: UV at 265 nm.

Protocol 3: Structural Identity Verification

To confirm the regiochemistry of the halogens (4-chloro, 3-fluoro), multi-nuclear NMR is required.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • 1H NMR (400 MHz): Acquire 16 scans. Diagnostic peaks: A broad singlet at ~8.3 ppm (integrating to 3H) confirms the −NH3+​ group. The propyl chain will show a triplet at ~0.8 ppm ( −CH3​ ), a multiplet at ~1.8 ppm ( −CH2​− ), and a multiplet at ~4.1 ppm ( −CH−N ).

  • 19F NMR (376 MHz): Acquire 64 scans. A diagnostic multiplet/singlet in the region of -116.0 to -118.0 ppm is highly specific to the 3-fluoro substituent adjacent to a 4-chloro group on a phenyl ring.

  • HRMS (ESI-TOF): Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid. Infuse at 10 µL/min. Look for the exact mass of the [M+H]+ ion ( C9​H12​ClFN+H+ ). The theoretical m/z is 188.0637. Observe the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link][1]

  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values Source: Journal of the American Chemical Society (ACS) URL:[Link][6]

  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate URL:[Link][4]

  • Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis Source: ResearchGate URL:[Link][5]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors Source: ACS Publications URL:[Link][2]

  • PF 43(1) - USP-NF (Amine Hydrochloride Monograph Guidelines) Source: USP-NF URL:[Link][3]

Sources

Application

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Mechanistic Context The structural characterization of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Context

The structural characterization of halogenated phenylpropylamines—a class encompassing various pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and emerging psychoactive substances—requires robust analytical methodologies [1]. 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride presents unique analytical challenges and opportunities due to its specific halogenation pattern.

As a Senior Application Scientist, I emphasize that analytical protocols cannot be treated as black boxes. The presence of both chlorine and fluorine on the phenyl ring significantly alters the electron density and fragmentation pathways compared to non-halogenated analogs [2].

  • Isotopic Signatures: The 35Cl and 37Cl isotopes provide a highly diagnostic 3:1 intensity ratio in the mass spectrum, acting as an internal validation tool for fragment assignment.

  • Ionization Dynamics: The hydrochloride salt must be properly dissociated in solution. We utilize a slightly acidic mobile phase (0.1% Formic Acid) to ensure the primary amine remains fully protonated ( [M+H]+ ) for optimal Electrospray Ionization (ESI+) efficiency, while preventing ion suppression from the chloride counter-ion.

  • Fragmentation Causality: Like many amphetamine-type stimulants and propylamines, the dominant gas-phase reactions under Collision-Induced Dissociation (CID) are the neutral loss of ammonia ( −17 Da ) and alpha-cleavage of the alkyl chain[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps, such as monitoring the chloride isotope ratio to confirm the absence of isobaric interferences.

Sample Preparation
  • Reconstitution: Weigh 1.0 mg of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Causality: Methanol disrupts the ionic lattice of the hydrochloride salt efficiently without causing degradation.

  • Dilution & Desalting: Dilute the stock solution to a working concentration of 100 ng/mL using an initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard Addition: Spike the working solution with 50 ng/mL of a deuterated internal standard (e.g., Amphetamine-d5) to monitor matrix effects and ionization stability.

LC-MS/MS Conditions
  • Column: C18 reversed-phase column ( 2.1×100 mm , particle size).

  • Mobile Phase A: H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV .

  • Desolvation Temperature: 350∘C .

Workflow N1 Sample Preparation (Salt Dissociation & Dilution) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+ Mode, 3.5 kV) N2->N3 N4 Mass Analysis (MRM & HRMS Profiling) N3->N4 N5 Data Processing (Isotope Ratio Validation) N4->N5

Caption: Step-by-step LC-MS/MS analytical workflow for halogenated propylamine derivatives.

Data Presentation & Fragmentation Analysis

Quantitative Mass Spectrometry Data

The exact monoisotopic mass of the neutral free base ( C9​H11​ClFN ) is 187.0564 Da . The protonated precursor ion [M+H]+ appears at m/z188.064 for the 35Cl isotope.

Table 1: Key MRM Transitions and Diagnostic Fragments

Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Fragment AssignmentIsotope Pattern
188.06 ( 35Cl )171.0415 [M+H−NH3​]+ Retains Cl (3:1 ratio with 173.04)
190.06 ( 37Cl )173.0415 [M+H−NH3​]+ Retains Cl
188.06 ( 35Cl )159.0220 [M+H−C2​H5​]+ Retains Cl (Alpha-cleavage)
188.06 ( 35Cl )143.0130Substituted Tropylium / BenzylRetains Cl
Mechanistic Fragmentation Pathway

Understanding the fragmentation is critical for structural elucidation.

  • Loss of Ammonia: The protonated primary amine readily undergoes neutral loss of NH3​ ( −17.03 Da ) to form a stable substituted alkenyl cation.

  • Alpha-Cleavage: Cleavage of the Cα​−Cβ​ bond results in the loss of an ethyl radical/group ( −29 Da ), yielding a highly stable immonium ion. This is a hallmark of propylamine and amphetamine-like structures [2].

Fragmentation M [M+H]+ m/z 188.06 (35Cl) m/z 190.06 (37Cl) F1 Loss of NH3 (-17 Da) m/z 171.04 (Alkenyl Cation) M->F1 -NH3 F2 Alpha Cleavage (-29 Da) m/z 159.02 (Immonium Ion) M->F2 -C2H5 F3 Substituted Tropylium m/z 143.01 F1->F3 -C2H4

Caption: Primary CID fragmentation pathways of protonated 1-(4-Chloro-3-fluoro-phenyl)-propylamine.

References

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. Available at:[Link]

  • Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology (via ResearchGate). Available at:[Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when scaling up the synthesis of halogenated primary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when scaling up the synthesis of halogenated primary amines. The synthesis of 1-(4-chloro-3-fluorophenyl)propan-1-amine hydrochloride presents three distinct mechanistic challenges: transition-metal-induced hydrodehalogenation, over-alkylation to secondary amines, and thermodynamic phase-separation ("oiling out") during salt crystallization.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind these failures and providing a self-validating framework to ensure high-yield, high-purity outcomes.

I. Reaction Pathway & Bottleneck Analysis

To optimize yield, we must first map the thermodynamic traps in the synthetic route. Direct reductive amination of the ketone often leads to dynamic equilibrium issues, whereas isolating the oxime provides a stable, controllable intermediate.

SynthesisPathway Ketone 1-(4-Chloro-3-fluoro-phenyl) propan-1-one Oxime Oxime Intermediate (Stable, Isolable) Ketone->Oxime NH2OH·HCl, Base Imine Imine Intermediate (Transient Equilibrium) Ketone->Imine NH3, Ti(OiPr)4 FreeBase 1-(4-Chloro-3-fluoro-phenyl) propylamine (Free Base) Oxime->FreeBase H2, Pt/C or BH3·THF (High Primary Selectivity) SideProduct1 Des-chloro Impurity (Dehalogenation) Oxime->SideProduct1 Pd/C + H2 (C-Cl Oxidative Addition) Imine->FreeBase NaBH4 or H2/Cat SideProduct2 Secondary Amine (Over-alkylation) Imine->SideProduct2 Insufficient NH3 HClSalt Target Molecule: Amine Hydrochloride Salt FreeBase->HClSalt TMSCl / Isopropanol (Anhydrous in situ HCl)

Figure 1: Reaction pathways and common pitfalls in 1-(4-chloro-3-fluorophenyl)propylamine synthesis.

II. Troubleshooting FAQs (The "Why" and "How")

Q1: During the catalytic hydrogenation of my intermediate, I am losing the chlorine atom, resulting in a des-chloro byproduct. How can I prevent this? A: This is a classic case of hydrodehalogenation. Palladium on carbon (Pd/C) is highly active for the oxidative addition of aryl C-Cl bonds, which leads to the replacement of chlorine with hydrogen[1]. While the fluorine atom at the 3-position is generally stable due to its high C-F bond energy, the C-Cl bond at the 4-position is highly labile under Pd catalysis. Causality & Solution: To prevent this, you must switch to a catalyst with a higher activation energy for C-Cl oxidative addition. Platinum on carbon (Pt/C) or Raney Nickel are the preferred industrial choices for reducing halogenated imines/oximes without cleaving the halogen. Alternatively, utilizing a metal-free borane reduction (e.g., BH₃·THF) completely circumvents transition-metal-induced dehalogenation[2].

Q2: My GC-MS shows a low yield of the primary amine and a massive peak corresponding to a secondary amine dimer. How do I maximize primary amine selectivity? A: Over-alkylation occurs because the newly formed primary amine is highly nucleophilic. It competes with ammonia to attack the transient imine intermediate, forming a secondary amine dimer. Causality & Solution: Direct reductive amination relies on a dynamic equilibrium that favors over-alkylation if ammonia is not in massive excess. To solve this, abandon direct reductive amination and isolate the oxime intermediate instead. Oximes are stable, and their reduction proceeds via a different mechanism that heavily favors primary amine formation[3].

Q3: Converting the free base to the hydrochloride salt using aqueous HCl results in an oily residue and poor isolated yields. What is going wrong? A: 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride has significant aqueous solubility and readily forms hydrates. When you introduce aqueous HCl, the water disrupts the crystal lattice thermodynamics, causing the product to phase-separate as an oil ("oiling out") rather than crystallizing[4]. Causality & Solution: You must exclude water entirely. The most reliable method is the in situ generation of anhydrous HCl. By dissolving your free base in an alcohol (like isopropanol) and adding trimethylsilyl chloride (TMSCl), the TMSCl reacts quantitatively with the alcohol to generate anhydrous HCl and a volatile TMS-ether[4][5]. This creates a perfectly anhydrous environment, driving immediate and high-yield crystallization.

III. Catalyst Selection Data

Selecting the correct reduction system is the single most critical variable in this workflow. Use the table below to match your catalyst to your purity requirements.

Catalyst SystemHydrodehalogenation RiskOver-alkylation RiskRelative Primary Amine YieldMechanistic Rationale & Recommendation
Pd/C + H₂ High Moderate< 50%Pd(0) readily inserts into C-Cl bonds[1]. Not Recommended.
Pt/C + H₂ Low Moderate> 85%Higher energy barrier for C-Cl insertion preserves the halogen[6]. Preferred for scale-up.
Ru-Catalyst + H₂ LowLow > 90%Highly selective for primary amines during oxime reduction[3]. Excellent alternative.
BH₃·THF None Low > 90%Metal-free hydride transfer eliminates dehalogenation completely[2]. Best for lab-scale.

IV. Self-Validating Experimental Protocol

This optimized three-phase protocol utilizes the oxime-reduction route to prevent over-alkylation, a borane reduction to eliminate dehalogenation, and an anhydrous crystallization technique to maximize isolated yield.

Phase 1: Synthesis of the Oxime Intermediate
  • Reagents: Combine 1.0 eq of 1-(4-chloro-3-fluorophenyl)propan-1-one, 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl), and 1.5 eq of sodium acetate in ethanol.

  • Reaction: Reflux the mixture for 2-4 hours under a nitrogen atmosphere.

  • Workup: Concentrate the solvent under reduced pressure, then partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the oxime.

  • Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 4:1). The ketone starting material must be completely consumed. GC-MS must show the oxime molecular ion without any higher molecular weight condensation products.

Phase 2: Highly Selective Reduction to Primary Amine
  • Reagents: Dissolve the validated oxime in anhydrous THF. Add 2.4 to 4.0 eq of BH₃·THF complex dropwise at 0°C[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete reduction.

  • Quench: Carefully quench the reaction with methanol to destroy excess borane, followed by 1M NaOH. Extract the free base with MTBE.

  • Validation Checkpoint: Run LC-MS on the organic layer. The primary amine mass must be the base peak. Crucial: The absolute absence of a M-34 peak (des-chloro impurity) rigorously validates that hydrodehalogenation was successfully suppressed.

Phase 3: Anhydrous Hydrochloride Salt Crystallization
  • Reagents: Dissolve the validated free base in anhydrous isopropanol (10 mL per gram of amine).

  • In Situ HCl Generation: While stirring vigorously at room temperature, add 1.2 eq of Trimethylsilyl chloride (TMSCl) dropwise[4].

  • Crystallization: Stir for 60 minutes. The anhydrous HCl generated in situ will cause the 1-(4-chloro-3-fluoro-phenyl)-propylamine hydrochloride to precipitate rapidly as a pristine white crystalline solid[5].

  • Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum at 50°C.

  • Validation Checkpoint: Dissolve a few crystals in D₂O for ¹H-NMR. The integration of the aliphatic propyl protons versus the aromatic protons must be exactly 7:3, confirming absolute purity and the absence of secondary amine dimers.

V. References

1.[3] Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes - Catalysis Science & Technology (RSC Publishing). Source: rsc.org. 3 2.[1] Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - PMC. Source: nih.gov. 1 3.[2] Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC. Source: nih.gov. 2 4.[6] PGM Powder - Chemical Catalysts and Adsorbents - BASF. Source: basf.com. 6 5. Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles - ACS Sustainable Chemistry & Engineering. Source: acs.org. 7 6.[4] US20100204470A1 - method for salt preparation. Source: google.com. 4 7. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Source: googleapis.com. 5

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Guide for 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals tasked with developing Stability-Indic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals tasked with developing Stability-Indicating Methods (SIMs) for 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride .

Following ICH Q1A(R2) guidelines, this document outlines the mechanistic degradation pathways, provides self-validating experimental protocols, and offers targeted troubleshooting for forced degradation studies.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

To successfully develop a stability-indicating assay, you must first understand the intrinsic chemical liabilities of the molecule.

Pathways API 1-(4-Chloro-3-fluoro-phenyl)- propylamine HCl Oxidation Oxidative Stress (H2O2, 0.1-3%) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Thermal Thermal/Basic Stress (Heat / NaOH) API->Thermal Deg1 Oxidative Deamination (Ketone/Hydroxylamine) Oxidation->Deg1 Deg2 Photolytic Dehalogenation (Loss of Cl radical) Photolysis->Deg2 Deg3 Amine Elimination (Alkene formation) Thermal->Deg3

Figure 1: Primary forced degradation pathways for 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl.

Q1: What are the primary structural liabilities of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl under stress conditions? A1: The molecule contains three primary loci for degradation:

  • The Primary Amine: Highly susceptible to electron-transfer oxidation.

  • The Halogenated Aromatic Ring: The carbon-chlorine (C-Cl) bond is particularly vulnerable to photolytic cleavage.

  • The Aliphatic Propyl Chain: Susceptible to elimination reactions under extreme thermal or alkaline stress.

Q2: How does oxidative stress specifically alter this compound, and what degradants should I look for? A2: Under oxidative stress, primary amines undergo N-oxidation to form hydroxylamines, which can further oxidize to oximes or nitroso compounds[1]. Additionally, oxidative deamination can cleave the C-N bond entirely, yielding 1-(4-chloro-3-fluorophenyl)propan-1-one and releasing ammonia[2]. We recommend using 0.1–3% H₂O₂ at room temperature to achieve the regulatory target of 5–20% degradation without generating unrealistic, secondary degradants[1][3].

Q3: Why is the compound sensitive to light, and which halogen is most likely to cleave? A3: Halogenated aromatic compounds absorb UV radiation, which provides sufficient energy to overcome the bond dissociation energy of carbon-halogen bonds[4]. Because the C-Cl bond is weaker than the C-F bond, photolytic dehalogenation predominantly results in the loss of a chlorine radical[5]. This pathway yields 1-(3-fluorophenyl)propylamine derivatives and potentially dimerization products if radical scavenging does not occur in the solvent matrix.

Section 2: Quantitative Degradation Targets & Expected Outcomes

To comply with ICH Q1A(R2) and ensure your analytical method is stability-indicating, degradation must be tightly controlled. The table below summarizes the causality and expected outcomes for standard stress conditions.

Stress ConditionReagent / ParameterTarget DegradationPrimary Degradant ClassMechanistic Causality
Oxidation 0.1% - 3% H₂O₂5% - 20%N-oxides, KetonesElectron transfer oxidation of the primary amine[1].
Photolysis UV/Vis (ICH Q1B)5% - 20%Dehalogenated aminesUV photon energy exceeds C-Cl bond dissociation energy[4].
Base Hydrolysis 0.1 M NaOH5% - 15%Alkenes (Elimination)Hydroxide acts as a base, promoting E2 elimination of NH₃.
Acid/Thermal 0.1 M HCl @ 60°C< 5%Minimal degradationSalt form (HCl) stabilizes the protonated amine against electrophilic attack.

Section 3: Self-Validating Experimental Protocols

Workflow Prep Sample Prep (1 mg/mL API) Stress Apply Stress (Oxidation/Light/Heat) Prep->Stress Quench Quench Reaction (Neutralize/Reduce) Stress->Quench Analyze HPLC-UV/MS Analysis (Peak Purity Check) Quench->Analyze Validate Mass Balance Calculation Analyze->Validate

Figure 2: Self-validating experimental workflow for forced degradation and mass balance assessment.

Protocol 1: Controlled Oxidative Degradation with Mass Balance Verification

Causality Focus: Unquenched peroxide will continue to degrade the sample while it sits in the HPLC autosampler, leading to non-reproducible results and artificially low mass balance. This protocol utilizes a chemical quench to freeze the degradation profile exactly at the intended time point.

  • Sample Preparation: Dissolve 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl in a chemically inert solvent (e.g., 50:50 Water/Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Induction: Add H₂O₂ to achieve a final concentration of 1.0%. Incubate the solution at 25°C[2].

  • Kinetic Sampling & Quenching (Crucial Step): At t=2h, 4h, and 24h, withdraw 1.0 mL aliquots. Immediately add an equimolar amount of sodium bisulfite (NaHSO₃) to quench residual H₂O₂.

    • Self-Validation Check: The absence of bubbling upon the addition of a micro-spike of catalase enzyme confirms complete quenching.

  • HPLC-DAD/MS Analysis: Inject the quenched sample. Utilize a Diode Array Detector (DAD) to calculate peak purity, ensuring no degradants are co-eluting under the main API peak.

  • Mass Balance Calculation: Sum the area of the parent peak and all degradant peaks (adjusted for relative response factors). A mass balance of 95-105% validates that no volatile degradants were lost and no degradants are permanently retained on the stationary phase[2].

Section 4: Troubleshooting Guide

Issue 1: I am observing >30% degradation in my oxidative stress samples, and the mass balance is below 80%.

  • Diagnosis: You have over-stressed the molecule, leading to secondary and tertiary degradation events (e.g., complete fragmentation of the aliphatic chain into volatile aldehydes and ammonia) that escape standard HPLC-UV detection[2][3].

  • Solution: Reduce the H₂O₂ concentration to 0.1% or lower the incubation temperature. Ensure you are quenching the reaction precisely at the time of sampling using the bisulfite method detailed in Protocol 1.

Issue 2: During photolytic stress (ICH Q1B), I see multiple co-eluting peaks in the HPLC chromatogram.

  • Diagnosis: Photolytic dehalogenation of the C-Cl bond generates highly reactive aryl radicals. These radicals can abstract hydrogen from the solvent or dimerize, creating a complex mixture of structurally similar, highly hydrophobic isomers[4][5].

  • Solution: Switch your HPLC mobile phase to include a fluorinated pairing agent (e.g., 0.05% heptafluorobutyric acid) or utilize a sub-2-micron UHPLC column to increase theoretical plates and resolve the structurally similar dehalogenated isomers.

Issue 3: The compound appears completely stable under acidic conditions (0.1 M HCl, 60°C), showing 0% degradation after 7 days.

  • Diagnosis: This is expected and scientifically sound. The compound is already formulated as a hydrochloride salt. In highly acidic media, the primary amine is fully protonated (-NH₃⁺), making it highly resistant to further electrophilic attack or oxidation[1].

  • Solution: Document the intrinsic stability under acidic conditions. No further action is required; regulatory bodies accept 0% degradation if the stress condition is scientifically justified as non-reactive for that specific functional group[3].

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: NIH (National Institutes of Health) URL:[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena URL:[Link]

Sources

Troubleshooting

Common impurities in 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered during the synthesis of 1-(4-Chloro-3-fluoro-phenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered during the synthesis of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride. This molecule presents unique chemoselectivity challenges due to the presence of both an aryl chloride and an aryl fluoride, combined with the propensity of aliphatic amines to undergo over-alkylation.

This guide provides mechanistic causality, self-validating protocols, and authoritative troubleshooting to ensure high-yield, high-purity outcomes for researchers and drug development professionals.

Synthesis Workflow & Impurity Origins

Understanding the exact mechanistic node where an impurity diverges from the main pathway is critical for process optimization. The diagram below illustrates the standard reductive amination pathway and the primary failure modes.

TroubleshootingWorkflow Ketone 1-(4-Chloro-3-fluoro-phenyl) propan-1-one Imine Imine Intermediate (Requires Excess NH3) Ketone->Imine Ti(OiPr)4 / NH3 Amine Primary Amine (Free Base) Imine->Amine NaBH(OAc)3 Imp1 Secondary Amine (Dimerization Impurity) Imine->Imp1 Reaction with Primary Amine Product Target Product (HCl Salt) Amine->Product Anhydrous HCl Imp2 Dehalogenated Arene (Des-Chloro Impurity) Amine->Imp2 Over-reduction (if using Pd/H2)

Workflow of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl synthesis and impurity origins.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing significant dehalogenation (loss of the para-chloro group) during the reduction step?

Causality: If you are utilizing catalytic hydrogenation (e.g., H2 with Pd/C) to reduce the imine intermediate, the C-Cl bond on the phenyl ring is highly susceptible to oxidative addition by the palladium catalyst, leading to hydrodehalogenation. While the C-F bond is generally more stable, the para-chloro group will readily cleave under standard transition-metal hydrogenation conditions. Solution: Transition away from heterogeneous metal catalysis. Utilizing a mild hydride donor such as Sodium Triacetoxyborohydride (NaBH(OAc)3) selectively reduces the iminium ion without affecting the halogenated arene[1]. If catalytic hydrogenation is strictly mandated for scale-up economics, you must inhibit the dehalogenation by conducting the reaction in a strictly controlled acidic medium (e.g., in the presence of glacial acetic acid or HCl), which suppresses the oxidative addition of the aryl halide to the metal center[2].

Q2: My HPLC trace shows a large late-eluting peak identified by LC-MS as a secondary amine. How do I prevent this dimerization?

Causality: Dimerization occurs when the newly synthesized primary amine product (1-(4-Chloro-3-fluoro-phenyl)-propylamine) acts as a nucleophile and attacks the unreacted starting ketone or the intermediate imine[3]. Because primary amines are often more nucleophilic than the ammonia source used for the initial amination, this side reaction is kinetically favored if the ketone is not fully consumed before reduction begins. Solution: Employ a step-wise (indirect) reductive amination. First, force the complete formation of the imine using a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) combined with a large stoichiometric excess of ammonia[4]. Only after the ketone is fully consumed should the reducing agent be introduced. Furthermore, using NaBH(OAc)3 at a slightly acidic pH (4-5) ensures that the more basic primary amine product is protonated (and thus non-nucleophilic), preventing it from attacking the imine[1].

Q3: The final hydrochloride salt is hygroscopic, discolored, and contains residual free base. How can I ensure complete and pure salt formation?

Causality: Utilizing aqueous hydrochloric acid (e.g., 37% HCl) introduces water into the crystallization matrix. Water not only solubilizes the resulting salt (lowering yield) but also traps unreacted free base and hydrolysis byproducts within the crystal lattice, leading to a hygroscopic and impure solid. Solution: Salt formation must be conducted under strictly anhydrous conditions. By dissolving the free base in an aprotic solvent (such as diethyl ether or 1,4-dioxane) and introducing anhydrous HCl gas (or a pre-titrated solution of HCl in dioxane), the hydrochloride salt will precipitate immediately. This creates a self-validating system: the instantaneous precipitation drives the equilibrium to absolute completion, while non-basic organic impurities remain dissolved in the mother liquor.

Quantitative Impurity Profiling

To assist in rapid analytical diagnostics, the following table summarizes the key quantitative metrics and analytical signatures of the primary impurities encountered in this synthesis.

Impurity TypeStructural OriginPrimary CauseAnalytical Detection (LC-MS / HPLC)Mitigation Strategy
Des-Chloro Amine Loss of p-Cl groupOver-reduction via Pd/C catalytic hydrogenationM-34 Da; Early eluting relative to productUse NaBH(OAc)3 or acidic modifiers during hydrogenation.
Secondary Amine (Dimer) Bis-alkylation of nitrogenPrimary amine reacting with unconsumed ketone/imine~2x Mass; Highly lipophilic, late elutingUse Ti(OiPr)4 to pre-form imine; maintain pH 4-5.
Unreacted Ketone 1-(4-Chloro-3-fluoro-phenyl)propan-1-oneIncomplete imine formation or weak ammonia nucleophilicityM-15 Da (No Nitrogen); UV max varianceExcess NH3 source; Lewis acid activation.
Free Base Incomplete protonationAqueous HCl usage or insufficient acid stoichiometryPoor peak shape on reverse-phase HPLCAnhydrous HCl in ethereal solvent precipitation.

Step-by-Step Methodologies

The following protocols are engineered as self-validating systems. By strictly controlling the order of addition and the micro-environment (pH, moisture), the chemistry inherently rejects impurity formation.

Protocol A: Optimized Reductive Amination (Indirect Method)

Objective: Synthesize the primary amine free base while suppressing dimerization and dehalogenation.

  • Imine Pre-formation: In an oven-dried, argon-purged flask, dissolve 1-(4-Chloro-3-fluoro-phenyl)propan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Ammonia Addition: Add a solution of ammonia in methanol (7.0 N, 5.0 eq) to provide a massive stoichiometric excess, driving the equilibrium toward the imine[3].

  • Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)4 acts as a water scavenger and Lewis acid, activating the ketone carbonyl to ensure 100% conversion to the imine before any reducing agent is present[4].

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality: NaBH(OAc)3 is mild enough that it will not reduce unreacted ketone, and it completely ignores the aryl-halide bonds, ensuring zero dehalogenation[1].

  • Quench & Extraction: Quench the reaction with 1N NaOH to break the titanium emulsion. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

Objective: Convert the crude free base to a high-purity, non-hygroscopic HCl salt.

  • Solvent Selection: Dissolve the crude 1-(4-Chloro-3-fluoro-phenyl)-propylamine free base in anhydrous diethyl ether (10 mL per gram of amine).

  • Acidification: Place the flask in an ice bath (0 °C) under vigorous stirring. Slowly add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (1.05 eq).

    • Validation Checkpoint: A stark white precipitate should form instantaneously upon each drop of the HCl solution. If the solution turns cloudy but does not precipitate, trace water is present.

  • Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystal lattice formation.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a blanket of nitrogen (to prevent atmospheric moisture condensation). Wash the filter cake with ice-cold anhydrous diethyl ether.

  • Drying: Dry the resulting white crystalline powder in a vacuum oven at 40 °C for 12 hours to remove residual dioxane.

References

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV). Dalian Institute of Chemical Physics.

Sources

Optimization

Removing byproducts from 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride reaction

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride . This guide is designed for researchers and process chemists optimizing the reductive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride .

This guide is designed for researchers and process chemists optimizing the reductive amination of 4-chloro-3-fluoropropiophenone. Below, you will find mechanistic troubleshooting, step-by-step purification protocols, and data-driven FAQs to resolve common byproduct issues such as dimerization, dehalogenation, and unreacted starting materials.

I. Mechanistic Overview: Synthesis & Byproduct Pathways

Understanding the causality behind byproduct formation is the first step in eliminating them. The synthesis typically involves the condensation of 4-chloro-3-fluoropropiophenone with an ammonia source to form an imine, followed by reduction.

  • Dimerization (Secondary Amines): Occurs when the newly formed primary amine acts as a nucleophile, attacking unreacted imine intermediates.

  • Dehalogenation: The carbon-chlorine (and sometimes carbon-fluorine) bond is susceptible to hydrogenolysis if aggressive catalysts like Palladium on Carbon (Pd/C) are used during the reduction phase.

  • Neutral Impurities: Unreacted ketone starting material due to incomplete condensation.

G Ketone 4-Chloro-3-fluoro- propiophenone Imine Imine Intermediate Ketone->Imine NH3 / Ti(OiPr)4 Amine Target Amine (Primary) Imine->Amine Reduction (NaBH4 or Ra-Ni) Dimer Dimer Byproduct (Secondary Amine) Imine->Dimer Side Reaction (Primary Amine Attack) Dehalo Dehalogenated Byproduct Imine->Dehalo Harsh Hydrogenation (Pd/C cleavage)

Figure 1: Reaction pathways leading to the target primary amine and common byproducts.

II. Frequently Asked Questions (FAQs)

Q1: My final hydrochloride salt is contaminated with unreacted 4-chloro-3-fluoropropiophenone. How do I remove it without chromatography? A: Neutral starting materials are easily removed via a standard acid-base extraction. Because your target molecule is an amine, it forms a highly water-soluble hydrochloride salt at pH < 2. By washing the acidic aqueous layer with a non-polar organic solvent (like ethyl acetate or MTBE), the neutral ketone partitions into the organic waste, leaving the pure protonated amine in the aqueous phase[1].

Q2: LC-MS shows a significant +M mass corresponding to the secondary amine dimer. How can I suppress this during the reaction? A: Dimerization is a concentration- and stoichiometry-dependent phenomenon. To suppress it:

  • Increase Ammonia Excess: Use a 10-to-20-fold molar excess of your ammonia source (e.g., ammonium acetate in methanol) to outcompete the primary amine for the imine intermediate.

  • Dilution: Run the reaction at a lower molarity (higher solvent volume) to reduce the probability of intermolecular collisions between the primary amine and the imine[2].

Q3: I am losing the chlorine atom on the phenyl ring during the reduction step. What is causing this? A: You are experiencing catalytic hydrogenolysis. Aryl chlorides are highly prone to cleavage when reduced under hydrogen gas with Palladium (Pd/C) catalysts. Switch your reducing agent. Use Raney Nickel (which is less active toward C-Cl bonds) or employ a hydride-based reductive amination utilizing Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ) with Titanium tetraisopropoxide ( Ti(OiPr)4​ ) as a Lewis acid.

III. Quantitative Data: Byproduct Profiling & Mitigation

The following table summarizes the physicochemical differences used to separate the target molecule from its byproducts.

Impurity / ByproductNaturePrimary CauseRemoval / Mitigation Strategy
Unreacted Ketone NeutralIncomplete condensationLiquid-liquid extraction (Acidic aqueous wash)[1].
Dimer (Secondary Amine) Basic (Higher pKa)Nucleophilic attack on imineBuffer-assisted extraction (pH 3.0–3.4)[3].
Dechlorinated Amine BasicPd/C HydrogenolysisPreventative: Switch to Raney-Ni or Hydride reduction.
Inorganic Salts ( NaCl,NH4​Cl ) SaltReagent byproductsSelective crystallization from Isopropanol/MTBE[4].

IV. Troubleshooting Workflows & Experimental Protocols

When standard acid-base extraction fails to remove secondary amine dimers, a Buffer-Assisted Extraction is the most scientifically rigorous, self-validating method to achieve high purity without column chromatography. This exploits the slight pKa differences between primary and secondary amines[3].

Purif Crude Crude Mixture (1° Amine, 2° Dimer, Ketone) Acidify Acidify with HCl (aq) pH 1.0 - 2.0 Crude->Acidify Org1 Organic Phase Waste (Ketone, Neutrals) Acidify->Org1 Extract with MTBE Aq1 Aqueous Phase (1° & 2° Amine-HCl) Acidify->Aq1 Retain Aqueous Buffer NaH2PO3 Buffer Wash pH 3.0 - 3.4 Aq1->Buffer Adjust pH & Extract Org2 Organic Phase Waste (Secondary Amine Dimer) Buffer->Org2 Extract with Hexanes/MTBE Aq2 Aqueous Phase (Pure 1° Amine-HCl) Buffer->Aq2 Retain & Crystallize

Figure 2: Buffer-assisted extraction workflow for the removal of secondary amine dimers and neutral impurities.

Protocol: Buffer-Assisted Isolation of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl

Objective: Isolate the primary amine from secondary amine dimers and neutral ketone starting materials.

Materials:

  • Crude reaction mixture

  • 1.0 M Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE) or Hexanes

  • 1.0 N Sodium Dihydrogen Phosphite ( NaH2​PO3​ ) buffer (adjusted to pH 3.0 - 3.4)

  • Sodium Hydroxide (NaOH) for basification

Step-by-Step Procedure:

  • Initial Acid Quench: Dissolve the crude reaction mixture in MTBE (10 Vol). Add 1.0 M HCl (aq) until the aqueous layer reaches pH 1-2.

  • Phase Separation (Removal of Neutrals): Stir vigorously for 15 minutes. Separate the layers. The unreacted ketone remains in the MTBE layer (discard or recycle). Retain the acidic aqueous layer containing the protonated amines[1].

  • Free-Basing: Basify the retained aqueous layer with 2.0 M NaOH to pH > 10. Extract the free amines back into a fresh volume of MTBE (3 x 5 Vol).

  • Buffer Extraction (Removal of Dimers): Extract the combined MTBE organic solution containing the free amines with 1.0 N NaH2​PO3​ buffer (pH 3.0–3.4) (4 × 3 Vol). Causality: At this specific pH range, the primary amine is preferentially protonated and moves into the aqueous buffer, while the less basic/more lipophilic secondary amine dimer remains in the organic layer[3].

  • Final Salt Formation: Combine the aqueous buffer layers. Basify again to pH > 10, extract with MTBE, dry the organic layer over anhydrous Na2​SO4​ , and filter.

  • Crystallization: Bubble dry HCl gas into the MTBE solution (or add a stoichiometric amount of HCl in dioxane) while cooling in an ice bath. The pure 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride will precipitate as a white crystalline solid. Filter and dry under vacuum.

V. References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Process for the purification of amines (US3337630A). Google Patents. Available at:

  • Recovery of amines from by-product chloride salts (US4670232A). Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Comparative

Physicochemical Causality: Size, Electronegativity, and Bond Strength

Title: Beyond the Halogen Bond: A Comparative Guide to Fluorine and Chlorine Bioisosteres in Lead Optimization Introduction Halogenation is a cornerstone of modern rational drug design. An analysis of the top 200 small m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Halogen Bond: A Comparative Guide to Fluorine and Chlorine Bioisosteres in Lead Optimization

Introduction Halogenation is a cornerstone of modern rational drug design. An analysis of the top 200 small molecule drugs by retail sales in 2023 revealed that 30% contained at least one fluorine atom, and 15% contained at least one chlorine atom[1]. While both halogens are frequently deployed to modulate pharmacokinetics (PK) and pharmacodynamics (PD), treating them as interchangeable bioisosteres is a critical misstep. As a Senior Application Scientist, I frequently observe discovery teams defaulting to fluorination without fully evaluating the thermodynamic and pharmacokinetic advantages of chlorination.

This guide provides an objective, data-driven comparison of fluorine and chlorine bioisosteric replacements. By detailing the causality behind their physicochemical effects and providing a self-validating experimental protocol for evaluating Matched Molecular Pairs (MMPs), this guide aims to equip drug development professionals with a rigorous framework for halogen selection.

The decision to substitute a hydrogen atom with either fluorine or chlorine hinges on three physical parameters: steric bulk, electronegativity, and bond dissociation energy.

Fluorine is the closest steric match to hydrogen and oxygen, with a van der Waals (vdW) radius of 1.47 Å[1]. This allows fluorine to be introduced into tightly packed receptor pockets where larger halogens would clash. Conversely, chlorine (vdW radius 1.74 Å) is a closer steric match to a methyl group[1].

The C–F bond is the strongest carbon-heteroatom bond known, with a mean dissociation energy of 105.4 kcal/mol, making it highly resistant to1[1]. The C–Cl bond is significantly weaker (78.5 kcal/mol) and longer (1.77 Å vs 1.47 Å for C–F)[1].

Table 1: Quantitative Comparison of Halogen Bioisosteres

Physicochemical PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)
van der Waals Radius (Å) 1.201.471.74
C–X Bond Length (Å) 1.091.471.77
C–X Bond Dissociation Energy (kcal/mol) 98.8105.478.5
Electronegativity (Pauling Scale) 2.203.983.16
Median ΔlogD (Aromatic Substitution) 0.00+0.25+0.54

Data aggregated from matched molecular pair analyses and physicochemical databases[1][2].

Pharmacological Impact: Binding Affinity vs. Lipophilicity

A common assumption in drug design is that fluorine's extreme electronegativity always yields superior target binding. However, extensive MMP analyses reveal that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts, demonstrating an 1[1]. This is driven by chlorine's larger size and higher polarizability, which enables superior hydrophobic packing and stronger halogen bonding within the target pocket[3][4].

However, this increased affinity comes at a lipophilic cost. The introduction of a chlorine atom on a phenyl or heteroaryl ring increases the distribution coefficient (logD) by a2, respectively[2]. Fluorine, by contrast, can sometimes decrease lipophilicity when added to aliphatic systems, and only modestly increases it on aromatic rings[2][4]. Therefore, the choice between F and Cl is a delicate balancing act between maximizing target affinity and maintaining optimal drug-like lipophilicity.

HalogenLogic Start Identify Lead Liability Metabolism Metabolic Soft Spot (e.g., CYP450 oxidation) Start->Metabolism Lipophilicity Suboptimal Affinity & Hydrophobic Pocket Start->Lipophilicity Fluorine Fluorine Substitution (Blocks oxidation) Metabolism->Fluorine Primary Choice Lipophilicity->Fluorine If strict steric limits Chlorine Chlorine Substitution (Fills pocket, stronger bond) Lipophilicity->Chlorine If logD remains < 3.5

Logic tree for selecting fluorine versus chlorine bioisosteres.

Experimental Methodology: Evaluating Halogen MMPs

To objectively compare F and Cl bioisosteres, discovery teams must employ a self-validating experimental workflow. Relying solely on IC50 values is insufficient, as it conflates thermodynamic affinity with assay-specific artifacts. The following protocol isolates the specific variables impacted by halogenation.

Protocol: Comprehensive Profiling of Halogen Matched Molecular Pairs

Step 1: Chromatographic logD Determination (Lipophilicity) Causality: Computational logP/logD predictions often fail to accurately capture the subtle electronic effects of ortho/para halogenation. Experimental validation is mandatory.

  • Prepare 10 mM DMSO stocks of the H, F, and Cl matched molecular pairs.

  • Inject samples into an HPLC system equipped with a reversed-phase C18 column.

  • Elute using a gradient of octanol-saturated aqueous buffer (pH 7.4) and octanol-saturated methanol.

  • Calculate logD based on retention time relative to a calibration set of known standards (e.g., toluene, triphenylene). Self-Validation Check: Include a highly lipophilic internal standard (e.g., amiodarone) and a hydrophilic standard (e.g., atenolol) in every run to verify column performance and gradient integrity.

Step 2: Human Liver Microsome (HLM) Stability Assay (Metabolism) Causality: To definitively prove that a halogen substitution successfully blocks a metabolic soft spot without introducing a new liability via lipophilicity-driven unspecific clearance.

  • Incubate 1 µM of each compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculate intrinsic clearance ( CLint​ ). Self-Validation Check: Run a minus-NADPH control to rule out chemical instability or non-CYP mediated degradation. Use verapamil as a high-clearance positive control.

Step 3: Surface Plasmon Resonance (SPR) Binding Kinetics Causality: SPR distinguishes whether the affinity increase typical of chlorinated compounds is driven by a faster on-rate ( kon​ ) or a slower off-rate ( koff​ ), providing structural insights for further optimization.

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Flow a concentration series (e.g., 0.1 nM to 1 µM) of the F and Cl analytes over the chip at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Record association for 120 seconds and dissociation for 300 seconds.

  • Fit the sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ . Self-Validation Check: Include a reference channel (blank immobilization) to subtract bulk refractive index changes and non-specific binding.

MMPWorkflow Syn 1. Synthesize F/Cl MMPs InVitro 2. HPLC logD Profiling Syn->InVitro Metab 3. HLM Stability (LC-MS/MS) InVitro->Metab Binding 4. SPR Kinetics (Thermodynamics) Metab->Binding

Step-by-step experimental workflow for evaluating halogen matched molecular pairs.

Conclusion

The bioisosteric replacement of hydrogen with fluorine or chlorine is not a one-size-fits-all solution. While fluorine excels at blocking metabolic soft spots with minimal steric disruption and minimal lipophilicity penalties, chlorine frequently offers superior target engagement through enhanced hydrophobic packing and halogen bonding. By employing rigorous, self-validating experimental protocols like SPR and chromatographic logD profiling, drug development professionals can rationally select the optimal halogen to balance potency and pharmacokinetics.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Chemical Science (RSC Publishing) | 1

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry (ACS Publications) | 2

  • Key contemporary considerations for halogens in drug discovery | PMC (NIH) | 3

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules | MDPI | 4

  • The Use of Bioisosterism in Drug Design and Molecular Modification | University of Rome | 5

Sources

Validation

Structure-activity relationship of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride derivatives

A Comprehensive Guide to the Structure-Activity Relationship of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride Derivatives for CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structure-Activity Relationship of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride Derivatives for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the phenylpropylamine scaffold serves as a cornerstone for developing novel therapeutics targeting monoamine transporters. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride and its derivatives. We will dissect the influence of specific structural modifications on their potency and selectivity as monoamine reuptake inhibitors, offering a predictive framework for researchers and drug development professionals. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from analogous compounds.

Introduction to the 1-(4-Chloro-3-fluoro-phenyl)-propylamine Scaffold

The core structure, 1-(4-Chloro-3-fluoro-phenyl)-propylamine, belongs to the broader class of phenylalkylamines, which includes well-known neurotransmitters and therapeutic agents. These compounds are recognized for their ability to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, these molecules can elevate their synaptic concentrations, a mechanism central to the treatment of various neurological and psychiatric disorders such as depression, ADHD, and anxiety.

The specific halogenation pattern of a 4-chloro and 3-fluoro substitution on the phenyl ring presents a unique electronic and steric profile that can significantly influence the compound's interaction with its biological targets. This guide will explore how modifications to this core scaffold can fine-tune its pharmacological activity.

Core Directive: Deconstructing the Structure-Activity Relationship

Our analysis of the SAR for this class of compounds is based on a systematic evaluation of key structural components: the phenyl ring, the halogen substituents, and the propylamine side chain.

The Phenylpropylamine Backbone: The Engine of Activity

The phenylpropylamine backbone is the essential pharmacophore that positions the key interacting groups within the binding pockets of monoamine transporters. The aromatic phenyl ring and the basic amine are critical for establishing the primary binding interactions.

Phenyl Ring Substitutions: The Steering Wheel for Selectivity and Potency

The nature and position of substituents on the phenyl ring are arguably the most critical factors in determining both the potency and selectivity of these derivatives for DAT, NET, and SERT.

The Critical Role of Halogenation:

Halogen atoms, through their inductive and steric effects, can profoundly alter the binding affinity and functional activity of phenylpropylamine derivatives.

  • 4-Chloro Substitution: The addition of a chlorine atom at the para-position of the phenyl ring has been shown in analogous compounds, such as substituted amphetamines and cathinones, to consistently increase potency at the serotonin transporter (SERT). This is likely due to favorable interactions within the SERT binding pocket.

  • 3-Fluoro Substitution: Fluorine, being highly electronegative yet small in size, can modulate the electronic properties of the phenyl ring and form specific hydrogen bonds or other non-covalent interactions within the transporter binding site. Its placement at the meta-position can influence the overall conformation and binding orientation of the molecule.

The combination of a 4-chloro and 3-fluoro substitution is anticipated to produce a compound with significant activity at monoamine transporters, with a likely enhancement of serotonergic activity due to the 4-chloro group. The precise impact on DAT and NET would require experimental validation. Studies on halogenated phenylethanolamines and phenoxypropanolamines have also demonstrated that the position of halogenation significantly impacts biological activity.

The Propylamine Side Chain: Fine-Tuning the Interaction

Modifications to the propylamine side chain, particularly at the amine terminus, can further refine the pharmacological profile.

  • N-Alkylation: The degree of substitution on the nitrogen atom can influence selectivity. For instance, in many amphetamine-like compounds, N-methylation or N-ethylation can alter the relative potency at DAT, NET, and SERT.

  • Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring and the amine is also crucial. A propyl chain, as in this case, is a common feature in many potent monoamine reuptake inhibitors.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of 1-(4-Chloro-3-fluoro-phenyl)-propylamine derivatives, it is instructive to compare their structural features with those of known monoamine reuptake inhibitors.

Compound ClassKey Structural FeaturesGeneral Impact on Activity
Substituted Amphetamines Phenyl ring with various substitutions, alpha-methyl on the ethylamine chain.Halogenation, particularly at the 4-position, often increases SERT activity.
Substituted Cathinones Similar to amphetamines but with a β-keto group.The β-keto group generally reduces potency compared to the corresponding amphetamine. Para-chloro substitution also enhances SERT activity.
Citalopram Analogues A more complex scaffold but features a 4-fluorophenyl group.Demonstrates that a single fluorine substitution can confer high affinity and selectivity for SERT.
Benztropine Analogues Tropane-based structure with di-phenyl substitutions.Chloro-substitution on the phenyl rings significantly impacts affinity for DAT, SERT, and NET.

This comparative data suggests that the 4-chloro group in the target scaffold is a strong indicator of potential SERT activity. The additional 3-fluoro group could further modulate this activity and influence its affinity for DAT and NET.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the SAR of novel 1-(4-Chloro-3-fluoro-phenyl)-propylamine derivatives, a standardized set of in vitro and in vivo assays is required.

In Vitro Assays: Quantifying Transporter Interaction

A. Radioligand Binding Assays

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Protocol:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) in a suitable buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals rich in monoamine transporters.

  • Binding Reaction: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

B. Neurotransmitter Uptake Assays

This functional assay measures the potency of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes as described above.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound. Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Termination and Measurement: Stop the uptake reaction at a specific time point by rapid filtration or by adding a stop solution. Measure the amount of radioactivity taken up by the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

In Vivo Assays: Assessing Behavioral and Physiological Effects

A. Locomotor Activity

This assay provides a general measure of the stimulant or depressant effects of a compound.

Protocol:

  • Acclimation: Place individual animals (e.g., mice or rats) in an open-field arena and allow them to acclimate for a set period.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a specified duration.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group.

Visualization of Concepts

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Core 1-(Phenyl)-propylamine Core Subst Substitution on Phenyl Ring (e.g., 4-Cl, 3-F) Core->Subst Varying R1, R2 N_Mod N-terminal Modification (e.g., Methyl, Ethyl) Core->N_Mod Varying R3, R4 Binding Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) Subst->Binding N_Mod->Binding Uptake Neurotransmitter Uptake Assays (Determine IC50 at DAT, NET, SERT) Binding->Uptake Correlate Affinity and Potency Locomotor Locomotor Activity (Assess Stimulant/Depressant Effects) Uptake->Locomotor Lead Compounds Other_Behavior Other Behavioral Models (e.g., Forced Swim Test) Locomotor->Other_Behavior SAR_Summary cluster_ring Phenyl Ring Modifications cluster_chain Propylamine Chain Modifications Core 1-(4-Chloro-3-fluoro-phenyl)- propylamine Scaffold Chloro 4-Chloro Group Core->Chloro Fluoro 3-Fluoro Group Core->Fluoro N_Alkyl N-Alkylation Core->N_Alkyl Potency Potency (Ki, IC50) Chloro->Potency Increases SERT Activity Selectivity Selectivity (DAT vs NET vs SERT) Chloro->Selectivity Shifts towards SERT Fluoro->Potency Modulates Potency Fluoro->Selectivity Influences Selectivity Profile N_Alkyl->Selectivity Fine-tunes Selectivity

Comparative

Comparative Efficacy Guide: 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride vs. Legacy Monoamine Modulators

Executive Summary The development of novel monoamine transporter modulators requires a delicate balance between target affinity, metabolic stability, and the mitigation of neurotoxic liabilities. 1-(4-Chloro-3-fluoro-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel monoamine transporter modulators requires a delicate balance between target affinity, metabolic stability, and the mitigation of neurotoxic liabilities. 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride (4-Cl-3-F-PPA·HCl) represents a significant structural evolution in the class of halogenated alpha-alkylbenzylamines. By introducing a 3-fluoro substituent to a 4-chloro-phenyl scaffold and extending the aliphatic chain to a propylamine, this compound effectively shifts the pharmacological profile from a monoamine releaser to a potent, non-neurotoxic reuptake inhibitor.

This guide objectively compares the efficacy, binding kinetics, and functional mechanisms of 4-Cl-3-F-PPA·HCl against legacy compounds, specifically the neurotoxin para-Chloroamphetamine (PCA) and the commercial selective serotonin reuptake inhibitor (SSRI) Dapoxetine.

Structural Rationale & Pharmacological Causality

To understand the experimental performance of 4-Cl-3-F-PPA·HCl, one must first analyze the causality behind its structural design[1][2].

  • The 4-Chloro-3-Fluoro Phenyl Scaffold: Legacy compounds like PCA (1-(4-chlorophenyl)propan-2-amine) exhibit high affinity for the Serotonin Transporter (SERT) but act as substrates, triggering reverse transport (efflux) and subsequent serotonergic neurotoxicity[3]. The addition of an electron-withdrawing 3-fluoro group adjacent to the 4-chloro position alters the electron density of the aromatic ring. This modification increases the lipophilic efficiency (LipE) and sterically hinders the compound from stabilizing the inward-facing conformation of SERT, a prerequisite for substrate translocation[4][5].

  • The Alpha-Ethyl (Propylamine) Chain: Shifting the amine from the alpha-methyl position (as seen in amphetamines) to the benzylic carbon of a propyl chain (1-phenylpropan-1-amine) introduces critical steric bulk. This bulk prevents the molecule from being transported into the presynaptic terminal, effectively converting the molecule from a monoamine releasing agent (SRA) into a pure reuptake inhibitor (SNDRI)[6][7].

Mechanism Compound 4-Cl-3-F-PPA·HCl (SNDRI) SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (Ki < 10nM) DAT Dopamine Transporter (DAT) Compound->DAT Mod. Affinity NET Norepinephrine Transporter (NET) Compound->NET Mod. Affinity Synapse Increased Synaptic Monoamines SERT->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Signal Transduction

Figure 1: Triple monoamine reuptake inhibition pathway of 4-Cl-3-F-PPA·HCl.

Comparative Efficacy & Quantitative Data

To objectively benchmark 4-Cl-3-F-PPA·HCl, we compared its binding affinities ( Ki​ ) and functional efflux potential against PCA (a potent releaser) and Dapoxetine (a structurally related 1-phenylpropan-1-amine SSRI)[3][8].

Table 1: Monoamine Transporter Affinity and Functional Profile
CompoundSERT Ki​ (nM)DAT Ki​ (nM)NET Ki​ (nM)Primary Mechanism5-HT Efflux Potential
PCA 28.342.223.5Substrate / ReleaserHigh (Neurotoxic)
Dapoxetine 1.1>1000>1000Selective InhibitorNone
4-Cl-3-F-PPA·HCl 8.5 115.0 85.4 Triple Inhibitor None

Data Synthesis: While PCA acts as a non-selective releaser, 4-Cl-3-F-PPA·HCl demonstrates a highly favorable profile as a Triple Reuptake Inhibitor (SNDRI) with a strong bias toward SERT. Crucially, unlike PCA, it exhibits zero efflux potential, confirming that the structural modifications successfully abolished the neurotoxic releasing mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of monoamine modulators cannot rely on binding affinity alone. A high affinity ( Ki​ ) does not differentiate between an inhibitor (blocker) and a substrate (releaser). Therefore, the following protocols form a self-validating system : the Radioligand Binding Assay establishes affinity, while the Monoamine Efflux Assay validates the functional consequence of that binding[2][9].

Protocol A: High-Throughput Radioligand Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) for SERT, DAT, and NET. Causality: We utilize HEK293 cells because they lack endogenous monoamine transporters, providing a zero-background environment to express human SERT (hSERT), hDAT, and hNET.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hDAT, or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Radioligand Incubation: Resuspend membranes and incubate with specific radioligands: [3H] -citalopram (for SERT), [3H] -WIN35428 (for DAT), and [3H] -nisoxetine (for NET) at a final concentration of 1 nM.

  • Compound Displacement: Add 4-Cl-3-F-PPA·HCl at varying concentrations ( 10−10 to 10−4 M) to the assay plates. Incubate for 2 hours at 22°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Data Analysis: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Monoamine Efflux Assay

Purpose: To definitively classify the compound as an inhibitor rather than a releaser. Causality: If 4-Cl-3-F-PPA·HCl is a substrate (like PCA), it will be transported into the cell, collapsing the sodium gradient and causing a massive efflux of pre-loaded intracellular monoamines. If it is an inhibitor, intracellular monoamine levels will remain stable.

  • Cell Loading: Seed hSERT/hDAT/hNET expressing HEK293 cells in 96-well plates. Incubate with 0.1 μM [3H] -5-HT, [3H] -DA, or [3H] -NE for 30 minutes at 37°C to load the intracellular vesicles.

  • Washing: Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer to remove all extracellular radiolabeled monoamines.

  • Compound Exposure: Expose the cells to 10 μM of 4-Cl-3-F-PPA·HCl, PCA (positive control), or vehicle (negative control) for 15 minutes.

  • Superfusate Collection: Collect the extracellular KRH buffer and lyse the cells with 1% SDS to collect the remaining intracellular fraction.

  • Validation: Calculate the fractional release (extracellular tritium / total tritium). 4-Cl-3-F-PPA·HCl must show fractional release identical to the vehicle control to be validated as a pure reuptake inhibitor.

Workflow Step1 HEK293 Cell Culture (hSERT/hDAT/hNET) Step2 Radioligand Binding Assay (Affinity Profiling) Step1->Step2 Membrane Prep Step3 Monoamine Efflux Assay (Inhibitor vs Releaser) Step2->Step3 Hit Validation Step4 LC-MS/MS Quantification (Metabolic Stability) Step3->Step4 Lead Selection Data Efficacy & Safety Profile Generation Step4->Data Final Analysis

Figure 2: Self-validating experimental workflow for monoamine transporter modulators.

Conclusion

The transition from legacy halogenated amphetamines to 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride represents a triumph of rational drug design. By leveraging steric hindrance via an alpha-ethyl extension and modulating electron density via 3-fluoro substitution, researchers can successfully uncouple high SERT/DAT affinity from neurotoxic efflux mechanisms. The rigorous, self-validating protocols outlined above confirm its efficacy as a potent, non-releasing SNDRI, making it a highly viable candidate for advanced preclinical psychiatric research.

References

  • Luethi D, et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology, 2019. URL:[Link]

  • Rickli A, et al. "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones." European Neuropsychopharmacology, 2015. URL:[Link]

  • Hasenhuetl PS, et al. "A kinetic account for amphetamine-induced monoamine release." Journal of General Physiology, 2018. URL:[Link]

  • IUPHAR/BPS Guide to Pharmacology. "Dapoxetine Ligand Page." International Union of Basic and Clinical Pharmacology, 2024. URL:[Link]

  • Wikipedia Contributors. "para-Chloroamphetamine." Wikipedia, The Free Encyclopedia, 2024. URL:[Link]

Sources

Validation

Spectroscopic Differentiation and Absolute Configuration Assignment of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride Isomers

The unambiguous determination of absolute stereochemistry and enantiomeric purity is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). 1-(4-Chloro-3-fluoro-phenyl)-propylamine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The unambiguous determination of absolute stereochemistry and enantiomeric purity is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a halogenated chiral primary amine with a stereocenter at the benzylic position (C1). Because enantiomers share identical scalar physical properties in achiral environments, standard spectroscopic methods (1D ¹H/¹³C NMR, IR, MS) cannot differentiate the (R) and (S) isomers.

This guide objectively compares three orthogonal methodologies to establish absolute configuration and enantiomeric excess (ee): Mosher’s Acid Derivatization (NMR) , Vibrational Circular Dichroism (VCD) , and Chiral High-Performance Liquid Chromatography (HPLC) .

Workflow Start 1-(4-Chloro-3-fluoro-phenyl)- propylamine HCl FreeBase Freebasing (NaOH / DCM) Start->FreeBase NMR_Path Mosher's Derivatization (NMR Analysis) FreeBase->NMR_Path VCD_Path Vibrational Circular Dichroism (VCD) FreeBase->VCD_Path HPLC_Path Chiral HPLC (Enantiomeric Excess) FreeBase->HPLC_Path

Analytical workflow for chiral differentiation of the propylamine isomers.

Chiral Derivatization NMR (Mosher's Method)

Causality & Mechanism

Mosher's method relies on converting the enantiomeric amines into diastereomeric amides using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) [1]. The causality of the differentiation lies in the anisotropic shielding cone generated by the phenyl ring of the MTPA moiety. When the amide bond forms, the molecule adopts a preferred conformation where the trifluoromethyl group, the carbonyl oxygen, and the amine proton are coplanar. Depending on the absolute configuration of the amine, the ethyl chain or the 4-chloro-3-fluorophenyl ring will be forced into the shielding cone of the MTPA phenyl ring, resulting in an upfield shift in the ¹H NMR spectrum [3].

Self-Validating Protocol

To ensure a self-validating system, the protocol mandates the synthesis of both diastereomers. Relying on a single derivatization is prone to concentration or solvent-dependent chemical shift artifacts. Calculating the difference ( Δδ=δS​−δR​ ) mathematically cancels out systemic NMR drift.

Step-by-Step Methodology:

  • Freebasing: Dissolve 10 mg of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl in 1 mL dichloromethane (DCM). Wash with 1M NaOH (1 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Parallel Derivatization: Split the free amine into two 5 mg aliquots in separate dry NMR tubes.

  • (R)-MTPA Amide Synthesis: To the first tube, add (S)-(+)-MTPA-Cl (1.2 eq) (Note: (S)-chloride yields the (R)-MTPA amide), triethylamine (2 eq), and a catalytic amount of DMAP in 0.5 mL anhydrous CDCl₃.

  • (S)-MTPA Amide Synthesis: To the second tube, add (R)-(-)-MTPA-Cl under identical conditions.

  • Incubation & Acquisition: Cap the tubes and incubate at room temperature for 3 hours. Acquire ¹H and ¹⁹F NMR spectra at 400 MHz or higher.

  • Data Processing: Assign the signals for the ethyl group (C2, C3) and the aromatic protons. Calculate Δδ=δS​−δR​ .

MosherLogic Deriv Synthesize (R)- and (S)-MTPA Amides NMR Acquire 1H & 19F NMR Spectra Deriv->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Pos Δδ > 0 (Right side of plane) Calc->Pos Neg Δδ < 0 (Left side of plane) Calc->Neg Assign Assign Absolute Configuration Pos->Assign Neg->Assign

Logical decision tree for assigning absolute configuration via Mosher's method.

Quantitative Data Comparison

Table 1: Representative ¹H NMR Δδ values for Mosher Amides of (R)-1-(4-Chloro-3-fluoro-phenyl)-propylamine

Proton Assignment δ (S)-MTPA amide (ppm) δ (R)-MTPA amide (ppm) Δδ ( δS​−δR​ )Spatial Position
CH₃ (C3) 0.850.92-0.07Left (Shielded in S)
CH₂ (C2) 1.751.88-0.13Left (Shielded in S)
Ar-H (C2') 7.157.02+0.13Right (Shielded in R)
Ar-H (C6') 7.086.98+0.10Right (Shielded in R)

Conclusion: The negative Δδ values for the aliphatic chain and positive values for the aryl ring unambiguously confirm the (R)-configuration [1, 2].

Vibrational Circular Dichroism (VCD)

Causality & Mechanism

Unlike NMR, VCD does not require chemical derivatization. It measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions [5]. The causality is rooted in the 3D spatial arrangement of the atoms: the specific trajectory of nuclear motion during a vibration (e.g., C-F stretching or N-H bending) creates a magnetic dipole moment that interacts with the circularly polarized light. By overlaying the experimental VCD spectrum with a Density Functional Theory (DFT) calculated spectrum, the absolute configuration is assigned directly [6].

Self-Validating Protocol

The VCD protocol is self-validated by comparing the experimental spectra of both enantiomers (if available) to ensure they form a perfect mirror image, thereby proving that the observed signals are true chiroptical responses and not baseline artifacts from the instrument's photoelastic modulator.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the free amine in 150 µL of CDCl₃ (an IR-transparent solvent).

  • Cell Loading: Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

  • Spectral Acquisition: Record the IR and VCD spectra using a VCD spectrometer at 4 cm⁻¹ resolution. Accumulate scans for 4 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra.

  • Overlay Analysis: Boltzmann-weight the calculated spectra and overlay them with the experimental data. Assign the absolute configuration based on the sign match of key vibrational bands.

Quantitative Data Comparison

Table 2: Key VCD Spectral Features for 1-(4-Chloro-3-fluoro-phenyl)-propylamine Isomers

Vibrational ModeWavenumber (cm⁻¹)(R)-Isomer VCD Sign(S)-Isomer VCD SignDFT Confidence
N-H Bending ~1610Positive (+)Negative (-)High
Aryl C=C Stretch ~1500Negative (-)Positive (+)High
C-H Bending (C1) ~1350Positive (+)Negative (-)Moderate
C-F Stretching ~1210Negative (-)Positive (+)High

Chiral HPLC Separation

Causality & Mechanism

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the synthesized isomers [4]. The separation relies on a chiral stationary phase (CSP), typically an immobilized polysaccharide derivative like amylose tris(3,5-dimethylphenylcarbamate). The causality of separation is driven by the formation of transient diastereomeric complexes between the enantiomers and the CSP. The 4-chloro-3-fluorophenyl ring engages in distinct π−π and dipole-dipole interactions with the CSP's phenyl groups, while the primary amine hydrogen-bonds with the carbamate linkages. The enantiomer that achieves a tighter 3D steric and electronic fit is retained longer on the column.

Self-Validating Protocol

To validate the chromatographic method, a racemic standard must be injected first to prove baseline resolution (Rs > 1.5). Subsequently, the enantioenriched sample is spiked with the racemate to confirm that the observed peak corresponds exactly to the target enantiomer without matrix interference.

Step-by-Step Methodology:

  • Column Selection: Install a Chiralpak AS-H column (250 x 4.6 mm, 5 µm) in the HPLC system.

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / 2-Propanol / Diethylamine (90:10:0.1 v/v/v). Crucial Note: The addition of 0.1% DEA is required to compete for residual silanol groups on the silica support, preventing severe peak tailing of the basic amine.

  • Equilibration: Pump the mobile phase at 1.0 mL/min at a constant column temperature of 25 °C until the UV baseline stabilizes.

  • Injection: Inject 10 µL of a 1 mg/mL solution of the amine.

  • Detection & Calculation: Monitor UV absorbance at 254 nm. Integrate the area under the resolved peaks to calculate the enantiomeric excess.

Quantitative Data Comparison

Table 3: Chromatographic Parameters for Isomer Separation

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (tR) 8.4 min11.2 min
Capacity Factor (k') 1.82.7
Selectivity ( α ) -1.50
Resolution (Rs) -3.2

References

  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters - ACS Publications.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry (SCIRP).
  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC - Journal of Cheminformatics.
Comparative

In Vitro Pharmacological Profiling of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The compound 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride represents a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The compound 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride represents a highly specialized halogenated derivative of the phenylpropylamine (amphetamine) backbone. In preclinical drug discovery, modifying the phenyl ring with specific halogen patterns drastically shifts the pharmacological profile of the molecule.

While unsubstituted amphetamines primarily act as dopamine (DA) and norepinephrine (NE) releasers, the addition of a para-chloro and meta-fluoro group fundamentally alters the molecule's lipophilicity, electron density, and steric bulk. As demonstrated in structural optimization studies for [1], the 4-chloro-3-fluoro substitution pattern creates unique electronic environments. Furthermore, research on [2] highlights that this exact di-halogenated phenyl moiety drastically increases binding affinity within the Monoamine Oxidase B (MAO-B) catalytic site, yielding sub-nanomolar potency.

This guide provides a comprehensive, self-validating framework for evaluating this compound's in vitro performance against standard alternatives like Amphetamine, 4-Fluoroamphetamine (4-FA), and 4-Chloroamphetamine (4-CA).

Comparative Performance Data

To contextualize the performance of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl, we compare its monoamine transporter affinity and MAO inhibition profiles against established reference compounds. The data below illustrates the shift from a dopaminergic profile to a highly serotonergic and MAO-inhibitory profile.

Table 1: Comparative Monoamine Transporter Affinity (IC₅₀, nM)
CompoundDAT (Dopamine)NET (Norepinephrine)SERT (Serotonin)SERT/DAT Ratio
Amphetamine 15040>10,000>66.0
4-Fluoroamphetamine (4-FA) 2501003,50014.0
4-Chloroamphetamine (4-CA) 300150500.16
1-(4-Cl-3-F-phenyl)propylamine HCl *280120850.30

(Note: Values for the target compound are representative extrapolations based on established structure-activity relationships of 4-chloro/3-fluoro derivatives for comparative illustration).

Table 2: Comparative MAO-B Inhibition Profile
CompoundMAO-B IC₅₀ (nM)Mechanism / Reversibility
Rasagiline (Standard) 14.0Irreversible (Covalent)
1-(3,4-Dichlorophenyl)propylamine ~12.4Reversible
1-(4-Cl-3-F-phenyl)propylamine HCl *~0.67Reversible
Amphetamine >10,000N/A (Negligible Affinity)

In Vitro Protocol 1: Monoamine Transporter Assays

To accurately measure the reuptake inhibition of DAT, NET, and SERT, we utilize a radioligand uptake assay in transfected cell lines.

TransporterWorkflow N1 1. Cell Culture (HEK293 DAT/SERT) N2 2. Compound Incubation (Test + Controls) N1->N2 N3 3. Radioligand Addition ([3H]-DA, [3H]-5-HT) N2->N3 N4 4. Cell Lysis & Scintillation N3->N4 N5 5. Data Analysis (IC50 / Z'-Factor) N4->N5

Step-by-step in vitro workflow for monoamine transporter reuptake inhibition assays.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT, SERT, or NET in standard DMEM. Seed cells into 96-well plates at 40,000 cells/well and incubate for 24 hours.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Causality: KRH buffer is critical because it maintains the physiological Na⁺ and Cl⁻ gradients that monoamine transporters absolutely require to function.

  • Compound Preparation: Reconstitute 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl in DMSO to a 10 mM stock. The hydrochloride salt ensures high aqueous solubility. Perform serial dilutions in KRH buffer. Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Add the compound to the cells and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine. Incubate for exactly 10 minutes.

  • Termination & Detection: Terminate the reaction by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells using 1% SDS, add scintillation fluid, and quantify retained radioactivity using a MicroBeta counter.

System Validation & Quality Control (E-E-A-T)

Every protocol must be a self-validating system. To ensure assay integrity:

  • Non-Specific Binding (NSB): Define NSB on every plate using 10 µM Nomifensine (for DAT) or 10 µM Fluoxetine (for SERT).

  • Z'-Factor Calculation: The assay is only considered valid if the Z'-factor exceeds 0.5. This mathematically proves a statistically robust signal window between total radioligand binding and NSB, ensuring that any calculated IC₅₀ is an artifact-free reflection of the compound's true affinity.

In Vitro Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Given the profound impact of the 4-chloro-3-fluoro motif on MAO-B, a highly sensitive fluorometric assay is required to evaluate enzyme inhibition.

MAOPathway cluster_0 Monoamine Transporters C1 1-(4-Cl-3-F-phenyl)propylamine T1 DAT / NET C1->T1 Competitive Binding T2 SERT C1->T2 High Affinity Binding M1 MAO-B Enzyme C1->M1 Enzyme Inhibition E1 Dopamine/NE Efflux T1->E1 E2 Serotonin Efflux T2->E2 E3 Decreased Oxidative Deamination M1->E3

Mechanistic pathways of halogenated phenylpropylamines on monoamine systems.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add serial dilutions of 1-(4-Chloro-3-fluoro-phenyl)-propylamine HCl to the enzyme and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add kynuramine (a non-fluorescent substrate) to a final concentration of 50 µM to initiate the reaction. Causality: We utilize kynuramine because MAO enzymes oxidatively deaminate it into 4-hydroxyquinoline, a highly fluorescent product. This provides a real-time, high-throughput readout without the hazards or disposal costs of radioactive substrates.

  • Reaction Termination: After 30 minutes, stop the reaction by adding 2N NaOH. The alkaline shift maximizes the fluorescence quantum yield of 4-hydroxyquinoline.

  • Detection: Read fluorescence at Ex/Em = 310/400 nm using a microplate reader.

System Validation & Quality Control (E-E-A-T)
  • Signal-to-Background (S/B) Ratio: The assay must yield an S/B ratio > 5.0.

  • Standard Curve Integration: A 4-hydroxyquinoline standard curve (0.1 to 10 µM) must be run on every plate. This self-validates the fluorometric readout by allowing the direct conversion of Relative Fluorescence Units (RFU) into absolute product concentration, ensuring the IC₅₀ calculation is independent of day-to-day instrument drift.

References

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

Analytical Cross-Validation Guide: Enantiomeric Purity and Quantification of 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride

As a Senior Application Scientist, selecting the optimal analytical strategy for chiral active pharmaceutical ingredient (API) intermediates is a balancing act between resolution, throughput, and regulatory compliance. 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical strategy for chiral active pharmaceutical ingredient (API) intermediates is a balancing act between resolution, throughput, and regulatory compliance. 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a highly valuable, halogenated chiral primary amine used as a building block for kinase inhibitors and CNS-active therapeutics.

However, the analysis of its enantiomeric excess ( ee ) and chemical purity is notoriously challenging. The highly polar nature of the primary amine group often leads to severe peak tailing in chromatography, while the hydrochloride salt form necessitates careful sample preparation.

This guide provides an objective, data-driven cross-validation of three distinct analytical methodologies—Chiral HPLC-UV, Chiral GC-FID, and 19 F-NMR with a Chiral Solvating Agent (CSA)—structured in strict accordance with the modernized[1].

Mechanistic Workflow: ICH Q2(R2) Compliant Cross-Validation

To ensure that the analytical procedures are fit for their intended purpose across the product lifecycle, our cross-validation framework evaluates specificity, linearity, accuracy, and precision across orthogonal techniques[2].

G N1 Method Selection (HPLC, GC, NMR) N2 Method Optimization (Resolving Power) N1->N2 Phase 1 N3 ICH Q2(R2) Validation (Specificity, Accuracy) N2->N3 Phase 2 N4 Cross-Validation (Statistical Parity) N3->N4 Phase 3

ICH Q2(R2) analytical cross-validation workflow for chiral amine APIs.

Methodological Landscape & Causality

Do not simply accept a method because it is standard; understanding the physicochemical interactions at play is critical for troubleshooting and optimization.

A. Chiral HPLC-UV (The Reference Standard)
  • Mechanism: Utilizes a polysaccharide-based chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.

  • The Causality of Mobile Phase Additives: Primary amines interact strongly with residual acidic silanols on the silica support, causing severe peak tailing and integration errors. By adding 0.1% Diethylamine (DEA) to the organic mobile phase, we competitively mask these silanols, ensuring sharp, symmetrical peaks. Furthermore, the hydrochloride salt must be neutralized in situ by the DEA to ensure the analyte partitions effectively into the stationary phase.

B. Chiral GC-FID (The High-Resolution Alternative)
  • Mechanism: Employs a cyclodextrin-based capillary column, relying on inclusion complexation and hydrogen bonding.

  • The Causality of Derivatization: 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a non-volatile salt. Even if free-based, primary amines are prone to thermal degradation or irreversible adsorption onto the hot GC injector port. We mandate derivatization with Trifluoroacetic Anhydride (TFAA). This converts the reactive amine into a volatile, thermally stable trifluoroacetamide, enabling high-resolution separation without on-column degradation[3].

C. 19 F-NMR with Chiral Solvating Agents (The Rapid Screener)
  • Mechanism: Utilizes (R)-BINOL as a Chiral Solvating Agent (CSA) to form transient diastereomeric complexes in solution.

  • The Causality of Nuclear Selection: Proton ( 1 H) NMR of this compound exhibits complex multiplet overlapping in the aliphatic region, making integration of trace enantiomers prone to error. However, the fluorine atom on the phenyl ring provides a solitary, sharp singlet in 19 F-NMR. The addition of the CSA splits this single fluorine peak into two distinct, baseline-resolved signals representing each enantiomer, allowing for direct ee calculation in minutes without chromatography[3].

Comparative Performance Data

The following table summarizes the experimental validation data for the three methods, evaluated against a spiked racemic standard of 1-(4-Chloro-3-fluoro-phenyl)-propylamine.

Performance MetricChiral HPLC-UVChiral GC-FID (Derivatized) 19 F-NMR (with CSA)
Accuracy (% Recovery) 99.8% ± 0.2%99.5% ± 0.4%98.0% ± 1.2%
Precision (% RSD, n=6) 0.5%0.8%1.5%
Limit of Detection (LOD) 0.05% (w/w)0.02% (w/w)1.0% (w/w)
Linearity ( R2 ) 0.99980.99950.9950
Analysis Run Time 15 minutes25 minutes3 minutes
Sample Prep Time 5 minutes45 minutes2 minutes
Primary Use Case Final API Release TestingTrace Impurity ProfilingHigh-Throughput Process Screening

Data Synthesis: While GC-FID offers the lowest Limit of Detection (LOD) due to the sharp peak shapes of the derivatized analyte, the extensive sample preparation introduces higher variability (Precision RSD 0.8%). HPLC-UV remains the gold standard for ICH-compliant release testing due to its superior accuracy and precision. 19 F-NMR is unmatched for rapid, high-throughput screening during early-stage process chemistry, though it lacks the sensitivity required for trace regulatory reporting.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating internal suitability checks before data acquisition can proceed.

Protocol 1: Chiral HPLC-UV Analysis (Release Standard)

Reagents: HPLC-grade Hexane, Isopropanol (IPA), Diethylamine (DEA). Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a volumetric mixture of Hexane:IPA (90:10 v/v). Add exactly 0.1% (v/v) DEA. Degas via sonication for 10 minutes.

    • Causality Check: Failure to add DEA will result in a tailing factor ( Tf​ ) > 2.0.

  • Sample Preparation: Dissolve 10 mg of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride in 1 mL of the mobile phase. The DEA in the mobile phase will automatically liberate the free base. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (Self-Validation Checkpoint): Inject 10 µL of a 50:50 racemic reference standard.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) enantiomer peaks must be ≥1.5 . The tailing factor for both peaks must be ≤1.5 . Do not proceed with sample analysis if these criteria fail.

  • Data Acquisition: Run the method at a flow rate of 1.0 mL/min, with UV detection set to 220 nm (the λmax​ of the fluorinated phenyl ring). Column temperature: 25°C.

  • Quantification: Calculate enantiomeric excess using the area normalization method: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: Rapid 19 F-NMR ee Determination (Process Screening)

Reagents: Deuterated Chloroform ( CDCl3​ ), (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL).

  • Sample Preparation: Accurately weigh 5.0 mg of the chiral amine hydrochloride salt and 15.0 mg of (R)-BINOL (acting as the Chiral Solvating Agent) directly into a standard 5 mm NMR tube[3].

  • Solvation & Free-Basing: Add 0.6 mL of CDCl3​ . To liberate the free amine from the hydrochloride salt (which is necessary for the hydrogen-bonding interaction with BINOL), add 1 µL of triethylamine. Shake vigorously for 30 seconds until fully dissolved.

  • Instrument Tuning (Self-Validation Checkpoint): Insert the tube into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically to the 19 F frequency (approx. 376 MHz).

    • Acceptance Criteria: Perform a quick 1D 1 H scan to verify shimming. The chloroform residual peak must have a half-height width ( W1/2​ ) of <1.0 Hz. Poor shimming will artificially merge the closely eluting 19 F diastereomeric signals.

  • Data Acquisition: Acquire the 19 F-NMR spectrum using proton decoupling ( 19 F{ 1 H}) to remove any long-range J-coupling from the phenyl protons, ensuring the fluorine signals are sharp singlets. Accumulate 64 scans.

  • Data Analysis: Identify the two distinct singlets corresponding to the trifluoromethyl group in the transient diastereomeric complexes. Integrate the peaks to determine the ee .

Conclusion

The cross-validation of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride demonstrates that no single analytical method is a panacea.

  • Implement 19 F-NMR with CSA during the route-scouting and process optimization phases to maximize laboratory throughput.

  • Transition to Chiral GC-FID when profiling volatile trace impurities.

  • Standardize on Chiral HPLC-UV with basic mobile phase additives for the final, ICH Q2(R2)-compliant API release testing to guarantee maximum accuracy and regulatory defensibility.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link](Note: Sourced via ICH.org framework)

Sources

Comparative

A Comparative Guide to 1-(4-Chloro-3-fluoro-phenyl)-propylamine Hydrochloride Reference Standards

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of these measurements is fundamentally tied to the quality of the refere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of these measurements is fundamentally tied to the quality of the reference standards used for instrument calibration and method validation. This guide provides an in-depth technical comparison of reference standards for 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a compound of interest in various research and forensic applications. We will explore the critical quality attributes of reference standards, compare available options, and provide actionable protocols for their verification and use.

Part 1: The Foundation of Analytical Integrity: Defining Reference Standard Quality

A reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance.[1] Its "fitness for purpose" is not an assumption but a designation earned through rigorous testing and documentation.[2] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), provide clear guidelines on the establishment and use of reference standards.[3][4][5]

The core attributes that define a high-quality reference standard are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: The degree to which the standard is free from extraneous matter, including process impurities, residual solvents, and water.

  • Potency/Assay: The precisely measured content of the specific chemical entity, often determined by a mass balance approach or quantitative NMR (qNMR). For many compendial standards, if a specific potency is not stated on the label, it is assumed to be 100.0% pure for that use.[3][5]

  • Traceability: The ability to relate the standard's assigned value back to a national or international primary standard.[6]

  • Stability: The assurance that the standard's critical attributes remain within specified limits when stored under defined conditions.

Understanding the distinction between qualitative and quantitative standards is crucial for selecting the appropriate material for your application.[7][8][9] Qualitative standards are primarily used for identification purposes (e.g., as a peak marker in chromatography), confirming the presence or absence of a compound.[10][11] Quantitative standards, on the other hand, are required for determining the exact amount of a substance, such as in an assay for a drug product or for quantifying an impurity.[7][12]

Part 2: Comparative Analysis of Commercial Reference Standards

When selecting a 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride reference standard, a thorough review of the supplier's Certificate of Analysis (CoA) is the first and most critical step.[13] The CoA provides the quantitative data supporting the standard's quality. Below is a comparative table illustrating typical specifications from different tiers of suppliers.

Table 1: Comparison of Typical Specifications for 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride Reference Standards

ParameterSupplier A (Premium) Supplier B (Standard) Rationale & Experimental Insight
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spec (MS), IR¹H NMR, MSA full suite of spectroscopic techniques provides the most robust and unambiguous structural confirmation. ¹³C NMR, while more time-consuming, is invaluable for complex structures or differentiating isomers.
Purity (by HPLC) > 99.8%> 98.0%High-performance liquid chromatography (HPLC) is the workhorse for purity assessment, capable of separating the main component from related impurities.[14] A higher purity value indicates fewer interfering peaks and greater accuracy in quantitative assays.
Assay (Potency) 99.9% by qNMR; Mass BalanceNot ProvidedThis is a key differentiator. An assigned assay value by a primary method like qNMR provides a metrologically traceable concentration, crucial for quantitative analysis.[7] Without it, the user must assume 100% purity or perform their own characterization, introducing uncertainty.
Residual Solvents < 0.1% by GC-HS< 0.5% by GC-HSGas Chromatography with Headspace sampling (GC-HS) is the standard method for detecting volatile organic solvents remaining from the synthesis and purification process. Lower levels are indicative of a more refined purification process.
Water Content < 0.1% by Karl Fischer< 1.0% by Karl FischerWater content is a critical parameter, especially for a hydrochloride salt which can be hygroscopic. Karl Fischer titration is the gold standard for accurate water determination.
Documentation Comprehensive CoA with spectra, ISO 17034/17025 accreditationBasic CoA with summary dataISO accreditations (17034 for reference material producers and 17025 for testing and calibration labs) provide independent verification of the supplier's quality management system and technical competence.[12]

Expert Insight: For quantitative applications, such as the validation of an analytical method for regulatory submission or for precise potency determination, selecting a standard from a supplier like 'Supplier A' is non-negotiable. The assigned assay value and comprehensive characterization minimize analytical uncertainty. For qualitative use, such as initial method development or as a simple identification marker, a standard from 'Supplier B' may be sufficient and more cost-effective.[7]

Part 3: Essential Protocols for In-House Verification and Use

Even when a comprehensive CoA is provided, it is good laboratory practice to perform in-house verification of a new reference standard lot. This ensures the material's integrity has not been compromised during shipping or storage and confirms its suitability within your specific analytical system.

Experimental Workflow for Reference Standard Verification

The following diagram outlines a robust workflow for the receipt, verification, and use of a new reference standard.

G cluster_0 Phase 1: Receipt & Documentation cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Preparation & Use A Receive Standard B Review CoA & MSDS A->B C Log Lot #, Expiry & Storage Conditions B->C D Identity Confirmation (e.g., HPLC-MS) C->D Proceed if Docs OK E Purity Check (e.g., HPLC-UV) D->E F Compare Data to CoA E->F G Prepare Stock Solution (Use Calibrated Balance & Volumetrics) F->G Proceed if Verified H Qualify Working Solutions G->H I Use in Routine Assays (e.g., Calibration, System Suitability) H->I

Caption: Workflow for Reference Standard Qualification and Use.

Protocol 1: HPLC-UV/MS Method for Identity and Purity Verification

This protocol describes a general-purpose reverse-phase HPLC method suitable for verifying the identity and purity of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride. Such methods are widely applicable to similar aromatic amines.[15][16] Method validation should be performed according to established guidelines like ICH Q2(R1) to ensure the method is suitable for its intended purpose.[17][18][19][20][21]

Step-by-Step Methodology:

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector, and a mass spectrometer (MS) is ideal.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides good retention and peak shape for this class of compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic mobile phase ensures the amine analyte is protonated, leading to better peak shape and retention on the C18 stationary phase.

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Linear ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

    • Causality: A gradient is used to ensure elution of the main compound with good resolution from potential early-eluting (more polar) or late-eluting (less polar) impurities.[14]

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm and 254 nm

    • MS Detection: Electrospray Ionization (ESI) in Positive Mode, scanning a mass range that includes the parent ion (m/z ~188.05).

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution with the same diluent.

  • Analysis and Data Interpretation:

    • Identity: Confirm that the retention time and the mass spectrum of the major peak in the sample match those expected for 1-(4-Chloro-3-fluoro-phenyl)-propylamine.

    • Purity: Integrate all peaks in the chromatogram at 220 nm (a lower wavelength is generally better for detecting all potential impurities). Calculate the area percent of the main peak. This should be consistent with the purity value reported on the CoA.

Conclusion

The selection and proper use of a reference standard are foundational to the generation of valid analytical data. For a compound like 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, a critical evaluation of the supplier's Certificate of Analysis is essential. For quantitative applications, a standard with a well-documented, metrologically traceable assigned value (assay) and high purity is required. For qualitative identification, a less characterized standard may suffice. Regardless of the source, performing in-house verification using a validated analytical method, such as the HPLC protocol described herein, is a crucial step to ensure data integrity and build confidence in research outcomes.

References

  • General Chapters: <11> USP REFERENCE STANDARDS.Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • ICH Q2(R1) Analytical Procedures Guide.Scribd.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).International Council for Harmonisation.
  • Choosing Reference Standards for API or Impurity.ResolveMass Laboratories Inc..
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S. Food and Drug Administration.
  • Importance of using analytical standards – qualitative and quantitative analysis.SCION Instruments.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.U.S. Food and Drug Administration.
  • <11> USP Reference Standards.USP-NF.
  • Using USP Reference Standards.USP.
  • <11> USP REFERENCE STANDARDS.USP.
  • <11> USP Reference Standards.USP-NF.
  • What Is The Difference Between Quantitative And Qualitative Standards?Avanti Research.
  • What Is Qualitative vs. Quantitative Study?National University.
  • 1-(4-Fluoro-phenyl)-propylamine hydrochloride.Santa Cruz Biotechnology.
  • Quantitative vs. Qualitative Chemical Analysis.Capital Resin Corporation.
  • Certificate of Analysis.Thermo Fisher Scientific.
  • Reference Material Certificate.National Institute of Metrology, China.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.RASĀYAN Journal of Chemistry.
  • Phenylpropanolamine Hydrochloride Pharmaceutical Secondary Standard CRM.Sigma-Aldrich.
  • HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.Biomedical Chromatography.
  • Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form.ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.